4-Chloropyridine-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHHOUUTBZSYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307535 | |
| Record name | 4-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-65-9 | |
| Record name | 4-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical characteristics of 4-Chloropyridine-2-carboxamide
An In-Depth Guide to the Physicochemical Characterization of 4-Chloropyridine-2-carboxamide for Drug Discovery and Development
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a synthetic intermediate in the development of novel anti-inflammatory and anti-cancer agents necessitates a thorough understanding of its fundamental physicochemical properties.[1] These parameters—including solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven experimental protocols for the precise determination of its key physicochemical characteristics. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal reasoning behind experimental design to ensure data integrity and reproducibility for researchers in drug discovery and chemical development.
Chemical Identity and Structural Confirmation
Accurate identification is the foundation of all subsequent characterization. This compound is an off-white crystalline solid.[1][2] Its identity is unequivocally confirmed by a combination of spectroscopic methods and fundamental physical constants.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Chloropicolinamide | [1][3][4] |
| CAS Number | 99586-65-9 | [1][2][5] |
| Molecular Formula | C₆H₅ClN₂O | [1][2][5] |
| Molecular Weight | 156.57 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [1][2][5] |
| SMILES String | NC(=O)c1cc(Cl)ccn1 | [5] |
| InChI Key | XIHHOUUTBZSYJH-UHFFFAOYSA-N |[3][5] |
Spectroscopic analysis provides a detailed fingerprint of the molecule. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise arrangement of atoms.
Table 2: Key Spectroscopic Data for Structural Verification
| Technique | Data Highlights | Source(s) |
|---|---|---|
| ¹H NMR | (300MHz, DMSO-d₆) δ: 8.59 (d, J=5.2Hz, 1H), 8.18 (br s, 1H), 8.00 (d, J=2.0Hz, 1H), 7.79 (br s, 1H), 7.72 (dd, J=5.2, 2.0Hz, 1H) | [6] |
| Mass Spec. | (ESI+) m/z: 157.0 [M+H]⁺ | [6][7] |
| ATR-IR | Spectra available via public databases such as SpectraBase. | [3] |
| UV-Vis | λmax: 268 nm (in Ethanol) |[2][7] |
Core Physicochemical Properties: Knowns and Predictions
The physicochemical profile of a compound dictates its "drug-like" qualities. While some physical properties like the melting point are well-documented, key parameters such as pKa and LogP are often computationally predicted for novel or less-studied compounds and demand experimental verification for high-confidence decision-making in a development pipeline.
Table 3: Summary of Physicochemical Properties
| Property | Value | Comments | Source(s) |
|---|---|---|---|
| Melting Point | 148 - 164 °C | Range reported across various commercial suppliers. | [1][2] |
| Boiling Point | ~298.1 °C | Predicted value; compound may decompose at high temperatures. | [2][8] |
| LogP | 0.7 | Computationally derived value; experimental determination is recommended. | [3] |
| pKa | ~14.49 | Predicted value for the amide proton; experimental validation is crucial. |[2][8] |
Gold-Standard Protocols for Experimental Characterization
To move beyond predicted values, rigorous experimental determination is essential. The following sections detail the authoritative protocols for measuring aqueous solubility, pKa, and LogP. These methods are designed to be self-validating and generate the high-quality data required for regulatory submissions and predictive modeling.
Protocol: Aqueous Solubility Determination via OECD 105 Shake-Flask Method
Expertise & Causality: Aqueous solubility is a master variable controlling bioavailability. The Shake-Flask method, as outlined in OECD Guideline 105, is the benchmark for its determination.[9][10] Its principle is straightforward: establish a saturated solution at a controlled temperature and measure the concentration of the dissolved analyte. This method is chosen for its robustness and direct measurement of thermodynamic equilibrium solubility, which is critical for biopharmaceutical classification. We maintain the temperature at 20 °C or 37 °C to simulate environmental and physiological conditions, respectively.[11]
Detailed Step-by-Step Methodology:
-
Preliminary Test: Add small, incremental amounts of this compound to a known volume of purified water (e.g., 10 mL) in a glass vial. After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles. This establishes an approximate solubility range.[11]
-
Equilibration: Prepare three separate glass flasks. To each, add an excess amount (e.g., 5-fold the estimated solubility) of the compound.
-
Add a precise volume of purified water to each flask.
-
Seal the flasks and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 20.0 ± 0.5 °C).[9]
-
Agitate the flasks for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that saturation has been maintained.
-
Sample Preparation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to let undissolved solids settle.
-
Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles, use a glass syringe.
-
Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) into a clean vial. This step is critical to separate the dissolved fraction from any colloidal or suspended material.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated, stability-indicating analytical method, typically HPLC-UV. Prepare a calibration curve using standards of known concentrations.
-
Calculation: The average concentration from the three replicate flasks is reported as the aqueous solubility in g/L or mol/L.
Protocol: pKa Determination via Potentiometric Titration
Expertise & Causality: The ionization state of a molecule at physiological pH (~7.4) profoundly impacts its absorption, distribution, and target engagement.[12] Potentiometric titration is the definitive method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[13][14] The inflection point of the resulting sigmoid curve, where the molecule is 50% ionized, corresponds to the pKa.[15] Purging with nitrogen is a critical step to eliminate dissolved CO₂, which can form carbonic acid and introduce artifacts into the titration of basic compounds.[12]
Detailed Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13]
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]
-
Inert Environment: Transfer the solution to a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂.[12]
-
Initial pH Adjustment: For determining a basic pKa, titrate with a standardized acid (e.g., 0.1 M HCl). For an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). Adjust the initial pH of the sample solution to be ~2 pH units below the expected pKa for a base, or ~2 pH units above for an acid.
-
Titration: Immerse the calibrated pH electrode and the titrant dispenser into the solution.
-
Begin the titration by adding small, precise increments of the titrant. Record the pH reading after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration until the pH has passed the equivalence point by at least 2 pH units.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]
Protocol: LogP Determination via Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key predictor of membrane permeability and metabolic stability. While the traditional shake-flask method is the gold standard, it is labor-intensive.[16] The RP-HPLC method offers a high-throughput alternative that is highly correlated with shake-flask results.[16][17] The principle relies on the fact that the retention time (tR) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately determined.[16][18]
Detailed Step-by-Step Methodology:
-
System and Mobile Phase: Use a calibrated HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure neutral compound state) and an organic modifier like methanol or acetonitrile.[17]
-
Calibration Standards: Prepare a set of 5-7 calibration standards—commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound.
-
Retention Time Measurement:
-
Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).
-
Inject each calibration standard individually and record its retention time (t R).
-
Inject the this compound sample and record its retention time.
-
-
Calculate Capacity Factor (k): For each compound (standards and sample), calculate the capacity factor using the formula: k = (tR - t₀) / t₀.
-
Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding calculated log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.[16]
-
Calculate LogP: Insert the log(k) value calculated for this compound into the regression equation to solve for its LogP.
-
Replication: Repeat the injection of the test compound at least three times to ensure the reproducibility of the retention time and report the average LogP value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% 100G - H65265-22, 100 g [dabos.com]
- 5. 4-Chloro-pyridine-2-carboxylic acid amide AldrichCPR 99586-65-9 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 99586-65-9 [chemicalbook.com]
- 8. This compound CAS#: 99586-65-9 [m.chemicalbook.com]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloropyridine-2-carboxamide: Molecular Structure, Analysis, and Applications
This guide provides a comprehensive technical overview of 4-chloropyridine-2-carboxamide, a pivotal heterocyclic intermediate in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, analytical methodologies for its characterization, a detailed synthesis protocol, and its significant applications. The content herein is structured to offer not just data, but a deeper understanding of the causality behind experimental choices and analytical interpretations, ensuring a robust and field-proven perspective.
Introduction and Physicochemical Properties
This compound, with the CAS Number 99586-65-9, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its unique electronic and structural features, stemming from the presence of a chlorine atom, a carboxamide group, and a pyridine ring, make it a valuable precursor for a wide array of more complex molecules.[3] This compound is particularly instrumental in the development of novel pharmaceutical agents and agrochemicals.[3][4]
The strategic placement of the chloro and carboxamide functionalities on the pyridine scaffold allows for diverse chemical modifications, rendering it an indispensable component in the synthesis of numerous active pharmaceutical ingredients (APIs), especially in the realms of anti-inflammatory and anti-cancer drug discovery.[3][5]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 99586-65-9 | [6][7] |
| Molecular Formula | C6H5ClN2O | [6][8][9] |
| Molecular Weight | 156.57 g/mol | [6][7][8] |
| IUPAC Name | This compound | [8] |
| Appearance | Off-white to white solid/powder | [7] |
| Melting Point | 148-152 °C | [6][7] |
| Boiling Point (Predicted) | 298.1 ± 25.0 °C | [6][7] |
| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 14.49 ± 0.50 | [2][6] |
Molecular Structure and Spectroscopic Analysis
The structural elucidation of this compound is fundamental to understanding its reactivity and function. A multi-faceted analytical approach, employing various spectroscopic techniques, is essential for its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data.
¹H NMR Insights: The proton NMR spectrum reveals the distinct electronic environments of the protons on the pyridine ring and the amide group.
-
Pyridine Ring Protons: The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxamide group.
-
Amide Protons: The two protons of the -NH₂ group typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding.
Reported ¹H NMR Data (400 MHz, DMSO-d6):
-
δ 8.48 (dd, J=5.2, 0.8Hz, 1H)
-
δ 8.22 (dd, J=2.4, 0.4Hz, 1H)
-
δ 7.80 (br, 1H)
-
δ 7.46 (dd, J=5.1, 2.0Hz, 1H)
-
δ 5.99 (br, 1H)[6]
¹³C NMR Insights: The carbon-13 NMR spectrum complements the proton data by providing information about the carbon framework.
-
Pyridine Ring Carbons: Six distinct signals are expected for the six carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at higher chemical shifts. The carbonyl carbon of the amide will also be readily identifiable by its characteristic downfield shift.
Reported ¹³C NMR Data (100MHz, DMSO-D6):
-
δ 165.2, 152.5, 150.6, 144.9, 126.8, 122.5[6]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:
-
N-H Stretching: The amide N-H bonds will exhibit characteristic stretching vibrations, typically appearing as two bands (for the symmetric and asymmetric stretches of the primary amide) in the region of 3200-3400 cm⁻¹. The broadness of these peaks is often indicative of hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650 cm⁻¹.
-
C-Cl Stretching: The C-Cl bond will have a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Vibrations associated with the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 156. An [M+H]⁺ peak at m/z 157 is also commonly observed, especially with soft ionization techniques like Electrospray Ionization (ESI).[1][6]
-
Isotopic Pattern: A key feature to look for is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be a characteristic [M+2]⁺ peak at m/z 158 with an intensity of about one-third of the molecular ion peak. This isotopic signature is a strong confirmation of the presence of one chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways could involve the loss of the amide group or the chlorine atom.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-chloropyridine-2-carboxylic acid.[2] This method is reliable and provides good yields.
Detailed Experimental Protocol
Step 1: Formation of 4-Chloropyridine-2-carbonyl chloride
-
To a flask containing 4-chloropyridine-2-carboxylic acid (1.0 equiv.), add thionyl chloride (excess, e.g., 5-10 equiv.) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.[6]
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.[2] The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.[2] This is often done by co-evaporation with a high-boiling point solvent like toluene.[6] The resulting crude 4-chloropyridine-2-carbonyl chloride is typically used in the next step without further purification.[6]
Causality Insight: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion. The use of an inert atmosphere prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.
Step 2: Amidation to form this compound
-
Cool the crude 4-chloropyridine-2-carbonyl chloride in an ice bath.
-
Slowly add a solution of concentrated ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., methanol).[2][6] This step is highly exothermic and requires careful temperature control.
-
Stir the resulting suspension at a low temperature for a period (e.g., 15-30 minutes) and then allow it to warm to room temperature, continuing to stir for several hours.[2]
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water to remove any inorganic salts.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound as a white solid.[1][2]
Causality Insight: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. The subsequent elimination of a chloride ion yields the stable amide product. Performing the reaction at low temperature helps to control the exothermicity and minimize potential side reactions.
Applications in Drug Discovery and Agrochemicals
This compound is not typically an end product but rather a crucial intermediate. Its value lies in the differential reactivity of its functional groups, which allows for selective chemical transformations.
-
Pharmaceutical Synthesis: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This is a key strategy in building molecular complexity. The amide group can also be hydrolyzed or reduced to an amine, providing another handle for modification. Its N-methylated derivative, 4-Chloro-N-methylpyridine-2-carboxamide, is also a significant building block.[5] These characteristics make it a valuable precursor in the synthesis of anti-inflammatory and anti-cancer drugs.[3][4]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the creation of new herbicides and fungicides.[3][4] The pyridine core is a common feature in many biologically active agrochemicals, and the specific substitution pattern of this molecule allows for the fine-tuning of properties like efficacy and selectivity.
-
Material Science: this compound and its derivatives are also used in the synthesis of specialty polymers and resins, contributing to the development of materials with enhanced thermal and chemical resistance.[4]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction.[8][9] It can also cause serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2][7]
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular structure and a robust set of analytical characterization methods. Its synthesis is straightforward and scalable, making it readily accessible for research and development. The strategic positioning of its functional groups provides a versatile platform for the synthesis of a wide range of biologically active molecules, solidifying its importance in the fields of drug discovery, agrochemicals, and material science. This guide has provided a comprehensive overview of its key technical aspects, offering a foundation for its effective utilization in scientific and industrial applications.
References
- 1. This compound | 99586-65-9 [chemicalbook.com]
- 2. This compound CAS#: 99586-65-9 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-pyridine-2-carboxylic acid amide AldrichCPR 99586-65-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility Profile of 4-Chloropyridine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Solubility Profile
In the landscape of synthetic chemistry and drug discovery, 4-Chloropyridine-2-carboxamide emerges as a versatile heterocyclic building block. Its structure, featuring a chlorinated pyridine ring and a carboxamide functional group, makes it a valuable precursor for a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in research and development. A well-characterized solubility profile informs every stage of the development pipeline, from reaction kinetics and purification strategies to formulation and bioavailability for potential therapeutic agents.[3]
This guide provides a comprehensive analysis of the solubility of this compound in common laboratory solvents. Moving beyond a simple list of data points, we will explore the physicochemical principles that govern its dissolution, present a robust experimental protocol for solubility determination, and offer insights grounded in established chemical theory.
Physicochemical Characteristics of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound are the pyridine ring, which provides a degree of aromatic character and a basic nitrogen atom; the electron-withdrawing chloro group, which influences the electron density of the ring and adds lipophilicity; and the carboxamide group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.
These structural elements collectively dictate how the molecule interacts with different solvent environments. The presence of both polar (carboxamide) and less polar (chlorinated pyridine ring) regions suggests a nuanced solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClN₂O | [4][5] |
| Molecular Weight | 156.57 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 148-152 °C | [5] |
| pKa (Predicted) | 14.49 (amide proton) | [7] |
| InChIKey | XIHHOUUTBZSYJH-UHFFFAOYSA-N |[4] |
The Theoretical Basis of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] For this compound, this means its solubility will be determined by the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between it and the solvent molecules.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily engage in hydrogen bonding. The carboxamide group of our target molecule can both donate and accept hydrogen bonds, and the pyridine nitrogen can act as a hydrogen bond acceptor. Therefore, at least moderate solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at solvating polar molecules. Given the polar nature of the carboxamide group, high solubility is anticipated in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. The polar carboxamide group makes this compound poorly suited for dissolution in nonpolar environments, and low solubility is expected.
Temperature also plays a critical role; for most solids, solubility increases with increasing temperature as the added thermal energy helps overcome the lattice energy of the crystal and disrupt solvent-solvent interactions.[10][11][12]
Anticipated Solubility Profile in Common Laboratory Solvents
While exhaustive experimental data is not publicly cataloged, we can construct a reliable, inferred solubility profile based on the compound's physicochemical properties and documented behavior, such as its recrystallization from ethyl acetate.[1] This profile serves as a practical guide for researchers, though it must be underscored that experimental verification is essential for precise quantitative applications.
Table 2: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water | Sparingly Soluble | Capable of H-bonding, but the aromatic ring and chlorine limit aqueous solubility. |
| Methanol | Soluble | The alkyl group is small, and the hydroxyl group facilitates strong H-bonding. | |
| Ethanol | Soluble | Similar to methanol; mentioned as a solvent for UV-Vis spectroscopy.[1][5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for polar, heterocyclic compounds. |
| Dimethylformamide (DMF) | Highly Soluble | Strong polar solvent, effective for amides. | |
| Acetonitrile | Moderately Soluble | Less polar than DMSO/DMF, but should still be an effective solvent. | |
| Acetone | Moderately Soluble | Capable of dissolving moderately polar compounds. | |
| Ethyl Acetate | Soluble (especially when hot) | Used for recrystallization, indicating high solubility at elevated temperatures and lower solubility at room temperature.[1] | |
| Nonpolar | Dichloromethane (DCM) | Slightly Soluble | Possesses some polarity, making it a better solvent than true nonpolars like hexane. |
| Toluene | Poorly Soluble | The molecule's polarity is too high for significant dissolution in an aromatic hydrocarbon. |
| | Hexane | Insoluble | Mismatch in polarity; van der Waals forces are insufficient to overcome the solute's intermolecular forces. |
Experimental Protocol: Equilibrium Solubility Determination
To ensure scientific rigor, a quantitative solubility assessment is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. This method ensures that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent at a given temperature.
Materials and Reagents:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor used.
This self-validating protocol, which concludes with a confirmed saturated solution and a precise analytical measurement, ensures the trustworthiness of the results.[13][14]
Caption: Workflow for Equilibrium Solubility Determination.
Safety and Handling
According to available safety data sheets, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]
Conclusion
This compound presents a solubility profile characteristic of a moderately polar organic compound. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, soluble in alcohols like methanol and ethanol, and poorly soluble in nonpolar solvents such as hexane. This behavior is a direct consequence of its molecular structure, which combines a polar, hydrogen-bonding carboxamide group with a less polar chloropyridine ring. For researchers and drug development professionals, this knowledge is paramount for designing synthetic routes, developing purification methods, and formulating this versatile chemical intermediate for its intended application. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data to guide these critical endeavors.
References
- 1. This compound | 99586-65-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.ws [chem.ws]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. quora.com [quora.com]
- 15. capotchem.com [capotchem.com]
An In-depth Technical Guide on the Thermal Stability and Degradation Pathway of 4-Chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Stability
In the landscape of pharmaceutical development and material science, the stability of a chemical entity is a cornerstone of its viability. For a molecule like 4-Chloropyridine-2-carboxamide, a versatile intermediate in the synthesis of anti-inflammatory agents, anti-cancer drugs, and agrochemicals, a thorough understanding of its thermal stability and degradation profile is not merely academic—it is a prerequisite for safe, effective, and reliable application.[1] This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of the causal factors governing the stability of this compound, the experimental methodologies to rigorously assess it, and the logical pathways through which it degrades.
Physicochemical Properties and Intrinsic Stability
Before delving into its degradation, a foundational understanding of the inherent properties of this compound is essential. These characteristics provide the first clues to its potential stability under thermal stress.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [1][2] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Melting Point | 160 - 164 °C | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Predicted Boiling Point | 298.1 ± 25.0 °C | [2][3] |
| Predicted Density | 1.381 ± 0.06 g/cm³ | [2][3] |
The relatively high melting point suggests a stable crystal lattice with significant intermolecular forces, likely involving hydrogen bonding from the carboxamide group. This inherent stability in the solid state is a crucial starting point for our analysis. However, the presence of a chlorine atom on the pyridine ring and the reactive carboxamide group introduces potential sites for degradation under thermal or other environmental stressors.[4]
Assessing Thermal Stability: A Methodological Approach
To rigorously evaluate the thermal stability of this compound, a suite of thermoanalytical techniques is indispensable. These methods provide quantitative data on mass loss and thermal events as a function of temperature, offering a clear picture of the compound's behavior when heated.
Thermogravimetric Analysis (TGA)
Causality Behind the Choice: TGA is the frontline tool for determining the temperature at which a material begins to degrade. It measures changes in mass as a function of temperature, directly indicating the onset of decomposition and the stages of mass loss. This is critical for establishing safe processing and storage temperatures.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The resulting TGA and derivative thermogravimetry (DTG) curves will reveal the temperatures of maximum decomposition rates.[5]
Differential Scanning Calorimetry (DSC)
Causality Behind the Choice: While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and solid-state transitions, even when no mass change occurs. This provides a more complete picture of the thermal behavior, including any phase changes that might precede or accompany degradation.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a low flow rate (e.g., 20 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a temperature that encompasses the melting point and the onset of decomposition (e.g., 25 °C to 350 °C) at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow versus temperature. The endothermic peak will correspond to the melting point, and any subsequent exothermic or endothermic events before significant mass loss in TGA can indicate solid-state transitions or the initial stages of decomposition.[6]
Workflow for Comprehensive Thermal Analysis
Caption: Workflow for assessing thermal stability.
Elucidating the Degradation Pathway
Understanding that a molecule degrades is only half the story. The critical inquiry for a scientist is how it degrades. The degradation pathway reveals the sequence of chemical reactions that transform the parent molecule into its degradation products. This knowledge is paramount for identifying potentially toxic byproducts and for developing strategies to mitigate degradation.
While specific experimental studies on the thermal degradation of this compound are not extensively detailed in publicly available literature, we can infer a logical degradation pathway based on the known reactivity of its functional groups and related pyridine derivatives.[4][7]
Key Susceptible Moieties
-
Carboxamide Group: This group is susceptible to hydrolysis, which would be accelerated by the presence of moisture, even at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid.
-
Carbon-Chlorine Bond: The C-Cl bond on the pyridine ring is a potential site for nucleophilic substitution or reductive dehalogenation, particularly under harsh conditions or in the presence of certain reagents.[7]
-
Pyridine Ring: The pyridine ring itself is relatively stable due to its aromaticity. However, under severe thermal stress, ring opening can occur.[8][9]
Proposed Thermal Degradation Pathway
A plausible primary degradation pathway initiated by heat, especially in the presence of trace moisture, involves the hydrolysis of the carboxamide group.
Step 1: Hydrolysis of the Carboxamide
The initial and most likely degradation step is the hydrolysis of the amide to form 4-chloropyridine-2-carboxylic acid.
Step 2: Decarboxylation
At higher temperatures, the resulting carboxylic acid can undergo decarboxylation, a common reaction for pyridine carboxylic acids, to yield 4-chloropyridine.[10]
Step 3: Further Degradation of the Pyridine Ring
Subsequent degradation of 4-chloropyridine would likely involve more complex reactions, including potential polymerization or ring cleavage at very high temperatures, leading to a variety of smaller, volatile fragments. Studies on the hydrolysis of related chloropyridines have shown the formation of hydroxypyridines and pyridones.[11]
Caption: Analytical workflow for impurity identification.
Conclusion and Recommendations
The thermal stability of this compound is robust in its solid state, with a melting point in the range of 160-164 °C. [1]However, the molecule is susceptible to degradation, primarily through hydrolysis of the carboxamide group, which can be followed by decarboxylation at higher temperatures. To ensure the integrity of this critical intermediate, the following recommendations are crucial:
-
Storage: Store in a cool, dry place, protected from moisture. [7]The use of desiccants and storage under an inert atmosphere is advisable for long-term stability.
-
Processing: During synthesis and formulation, prolonged exposure to high temperatures, especially in the presence of water, should be avoided.
-
Quality Control: A validated stability-indicating analytical method, such as HPLC, should be routinely used to monitor the purity of this compound and to detect and quantify any potential degradation products. [12] By understanding the fundamental principles of its stability and employing rigorous analytical methodologies, researchers and drug development professionals can confidently utilize this compound in their critical applications, ensuring the quality, safety, and efficacy of the final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 99586-65-9 [chemicalbook.com]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
Unlocking Therapeutic Potential: A Technical Guide to 4-Chloropyridine-2-carboxamide Analogs as Novel Drug Candidates
For Immediate Distribution to the Scientific Community
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the potential therapeutic targets for analogs of 4-Chloropyridine-2-carboxamide, a versatile scaffold with significant promise in medicinal chemistry. This document outlines key molecular targets in oncology, neuroinflammation, and infectious diseases, and provides detailed, field-proven experimental protocols to facilitate further research and development.
Introduction: The Versatility of the this compound Scaffold
The this compound core is a privileged heterocyclic structure that has garnered considerable attention in the field of drug discovery. Its unique electronic properties and the presence of reactive handles—the chlorine atom and the carboxamide group—allow for extensive chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.[1] This adaptability enables the fine-tuning of physicochemical properties and the optimization of interactions with a wide array of biological targets. Analogs derived from this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]
This guide will delve into the specific molecular targets and signaling pathways that can be modulated by this compound analogs, providing a roadmap for the rational design and evaluation of new therapeutic entities.
Part 1: Oncology - Targeting Aberrant Kinase Signaling
The deregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine carboxamide derivatives have emerged as a promising class of kinase inhibitors.
Key Kinase Targets and Signaling Pathways
Several critical oncogenic kinases have been identified as potential targets for this compound analogs. These include receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases that regulate cell proliferation, survival, and angiogenesis.
-
MET Kinase: The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involving pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, motility, and invasion. Aberrant MET signaling is implicated in a variety of solid tumors. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors.[2]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, impeding their growth. Pyridine-based compounds have been investigated as inhibitors of VEGFR-2.
-
HER-2: Human Epidermal Growth Factor Receptor 2 is a member of the epidermal growth factor receptor family and is overexpressed in a subset of breast and gastric cancers. Its activation leads to aggressive tumor growth. Cyanopyridone and pyridopyrimidine derivatives have shown dual inhibitory action against VEGFR-2 and HER-2.[3]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy. Pyridine-2-carboxamide analogues have demonstrated potent HPK1 inhibitory activity.[4]
Signaling Pathway: MET Kinase Cascade
Caption: MET Kinase Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound analogs are emerging, broader studies on pyridine derivatives provide valuable guidance for analog design.
| Structural Modification | Observed Effect on Anticancer Activity | Rationale | Reference |
| Substitution at the pyridine 3-position | Improved enzyme potency against MET kinase. | May enhance interactions with the hinge region of the kinase. | [2] |
| Substitution at the pyridone 4-position | Improved aqueous solubility and kinase selectivity. | Can modulate physicochemical properties and exploit subtle differences in kinase active sites. | [2] |
| Presence of -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity. | These groups can participate in hydrogen bonding and other key interactions with the target protein. | [5][6] |
| Presence of halogen atoms or bulky groups | Lowered antiproliferative activity. | May introduce steric hindrance or unfavorable electronic properties. | [5][6] |
Experimental Protocols
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., MET, VEGFR-2, HER-2, HPK1)
-
Kinase-specific substrate peptide
-
ATP
-
This compound analogs
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound analogs
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Signal Detection:
-
For MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow: From Kinase Inhibition to Cellular Activity
Caption: Workflow for Anticancer Evaluation of Analogs.
Part 2: Neuroinflammation - Modulating Glial Activation and Inflammatory Cascades
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. Modulating the activity of microglia and astrocytes, the primary immune cells of the brain, represents a promising therapeutic strategy.
Potential Targets in Neuroinflammatory Pathways
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes can reduce neuroinflammation.[5]
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK and JNK signaling pathways are activated in microglia and astrocytes in response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]
-
NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system that, when activated, leads to the maturation and release of IL-1β and IL-18.[7]
-
Phosphodiesterase 7 (PDE7): PDE7 is a cAMP-specific phosphodiesterase expressed in immune cells and the brain. Its inhibition has been proposed as a therapeutic target for neurodegenerative and inflammatory disorders.[9]
Signaling Pathway: Microglial Activation
Caption: Key Signaling Pathways in Microglial Activation.
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Microglia
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 or primary microglial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound analogs
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Plate microglial cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an unstimulated control.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant. The reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Incubate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition.
-
Part 3: Infectious Diseases - Novel Antiviral and Antibacterial Agents
The chemical tractability of the this compound scaffold makes it an attractive starting point for the development of novel anti-infective agents.
Potential Antiviral Targets (Coronaviruses)
The COVID-19 pandemic has highlighted the urgent need for new antiviral therapies. Key targets in the SARS-CoV-2 life cycle include:
-
Main Protease (Mpro): This viral enzyme is essential for processing viral polyproteins into functional proteins required for viral replication.
-
RNA-dependent RNA polymerase (RdRp): This enzyme is responsible for replicating the viral RNA genome.
-
Spike (S) Protein: The S protein mediates viral entry into host cells by binding to the ACE2 receptor.
Potential Antibacterial Targets
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Potential targets include:
-
β-Lactamases: These enzymes are produced by bacteria and inactivate β-lactam antibiotics. Inhibitors of β-lactamases can restore the efficacy of these antibiotics. Thiophene-2-carboxamide analogues have shown potential as inhibitors of β-lactamase.
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for quinolone antibiotics.
Experimental Protocols
This protocol describes a cytopathic effect (CPE) reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2.
Materials:
-
Vero E6 cells
-
Cell culture medium
-
SARS-CoV-2 virus stock
-
This compound analogs
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Plating: Seed Vero E6 cells in 96-well plates and grow to confluence.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI). Include virus-only controls and uninfected cell controls.
-
-
Incubation: Incubate the plates for 3-4 days until significant CPE is observed in the virus control wells.
-
Staining:
-
Fix the cells with formaldehyde.
-
Stain the cells with crystal violet, which stains viable, adherent cells.
-
Wash the plates to remove excess stain.
-
-
Data Analysis:
-
Quantify the staining by solubilizing the dye and measuring the absorbance at 570 nm.
-
Calculate the percentage of CPE reduction for each compound concentration.
-
Determine the 50% effective concentration (EC50).
-
This broth microdilution assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound analogs
-
96-well plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Experimental Workflow: Anti-Infective Screening
Caption: Workflow for Screening Anti-Infective Compounds.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries that can be screened against a multitude of targets in oncology, neuroinflammation, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these analogs. Future research should focus on systematic structure-activity relationship studies to elucidate the key molecular features required for potent and selective activity against the identified targets. The integration of computational modeling and experimental screening will be crucial in accelerating the development of promising this compound-based drug candidates.
References
- 1. Design, Synthesis, and Anti-SARS-CoV-2 Activity of Amodiaquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of naturally-inspired SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Druggable targets from coronaviruses for designing new antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
electrophilic reactivity of the pyridine ring in 4-Chloropyridine-2-carboxamide
An In-Depth Technical Guide to the Electrophilic Reactivity of the Pyridine Ring in 4-Chloropyridine-2-carboxamide
Introduction: A Pivotal Scaffold in Modern Chemistry
This compound is a heterocyclic compound of significant interest, serving as a critical building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility in the development of anti-inflammatory agents, anti-cancer drugs, and advanced crop protection chemicals underscores the importance of understanding and manipulating its chemical reactivity.[1][3]
The core of its synthetic utility lies in the functionalization of its pyridine ring. However, the pyridine nucleus is inherently electron-deficient, rendering it substantially less reactive towards electrophilic aromatic substitution (EAS) than its carbocyclic counterpart, benzene.[4][5][6] This challenge is further amplified in this compound by the presence of two electron-withdrawing substituents.
This technical guide provides a comprehensive analysis of the electronic landscape of this compound, dissects the principles governing its regioselectivity in EAS reactions, and presents field-proven insights and methodologies for its synthetic transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Chapter 1: The Electronic Landscape of the Substituted Pyridine Ring
The reactivity of an aromatic ring is dictated by its electron density. In pyridine, the electronegative nitrogen atom exerts a powerful inductive effect, withdrawing electron density from the ring carbons and creating a π-deficient system.[4][5] This inherent electron deficiency is the primary reason for pyridine's low reactivity in electrophilic substitutions.[7] In this compound, this effect is modulated by two key substituents.
Analysis of Substituent Effects
-
The 2-Carboxamide Group (-CONH₂): This group is strongly deactivating. It withdraws electron density from the pyridine ring through two mechanisms:
-
Inductive Effect (-I): The electronegative oxygen and nitrogen atoms pull electron density away from the ring through the sigma bond framework.
-
Mesomeric Effect (-M): The carbonyl group can withdraw π-electrons from the ring via resonance, placing a partial positive charge on the ring carbons, particularly at the ortho (C3) and para (C6) positions.
-
-
The 4-Chloro Group (-Cl): The chloro substituent has opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond, deactivating the entire ring.
-
Mesomeric Effect (+M): The lone pairs on the chlorine atom can be donated into the ring's π-system through resonance. This effect directs incoming electrophiles to the ortho (C3, C5) and para positions and slightly counteracts the inductive deactivation.
-
Resultant Electron Distribution
The combination of these effects creates a highly deactivated ring with distinct regions of electron density. The carboxamide group is the dominant deactivating force. The chloro group's inductive withdrawal further lowers the ring's nucleophilicity. The net result is a significant reduction in reactivity compared to unsubstituted pyridine, requiring more forcing conditions for electrophilic attack.[8]
Table 1: Summary of Electronic Effects and Influence on Reactivity
| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on EAS |
| -CONH₂ | C2 | -I (Strong) | -M (Strong) | Strongly Deactivating |
| -Cl | C4 | -I (Moderate) | +M (Weak) | Deactivating; o,p-directing |
Caption: Electronic influences on the this compound ring.
Chapter 2: Predicting Regioselectivity in Electrophilic Attack
For an electrophilic substitution to occur, the aromatic ring must attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of the attack.
In pyridine, attack at C3 (meta-position) is favored because the positive charge in the resulting sigma complex is delocalized over three carbon atoms. Conversely, attack at C2 or C4 results in a resonance structure where the already electronegative nitrogen atom bears a positive charge, which is highly energetically unfavorable.[8][9][10]
Applying this principle to this compound:
-
Attack at C6: This position is para to the strongly withdrawing -CONH₂ group. The resulting sigma complex would be severely destabilized, making this pathway highly unlikely.
-
Attack at C3: This position is ortho to the -CONH₂ group, which is strongly deactivating. It is also ortho to the -Cl group.
-
Attack at C5: This position is meta to the -CONH₂ group, meaning it is the least deactivated position by the primary electron-withdrawing group. It is also ortho to the -Cl group, which can offer minor stabilization to the intermediate through its weak +M effect.
Caption: Logical workflow for determining EAS regioselectivity.
Chapter 3: Experimental Protocols and Methodologies
Direct electrophilic substitution on this heavily deactivated ring system is challenging and often requires harsh reaction conditions.[11] Furthermore, the basic nitrogen atom can be protonated by strong acids, adding a formal positive charge to the ring and making it even more resistant to electrophilic attack.[7] Therefore, careful selection of reagents and conditions is paramount.
Protocol: Nitration of this compound
Direct nitration of pyridine with standard mixed acid (HNO₃/H₂SO₄) is often low-yielding.[12] The extreme acidity protonates the pyridine nitrogen, deactivating the system. A more effective strategy for deactivated systems involves using less acidic conditions or alternative nitrating agents.
Causality: The chosen protocol uses fuming nitric acid and sulfuric acid at elevated temperatures, a common requirement for deactivated aromatic systems.[11] The high temperature provides the necessary activation energy to overcome the deactivated ring's high energy barrier.
Methodology: Synthesis of 5-Nitro-4-chloropyridine-2-carboxamide
-
Warning: This reaction involves highly corrosive and strong oxidizing agents. It must be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
In a three-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a drying tube, carefully add concentrated sulfuric acid (5 mL).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add this compound (1.57 g, 10 mmol) in portions, ensuring the temperature does not exceed 10°C. Stir until all solid is dissolved.
-
-
Addition of Nitrating Agent:
-
While maintaining the temperature at 0-5°C, add fuming nitric acid (0.7 mL, ~16.5 mmol) dropwise over 20 minutes.
-
-
Reaction:
-
After the addition is complete, slowly allow the mixture to warm to room temperature.
-
Carefully heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
The product will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL) and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol: Halogenation (Bromination)
Electrophilic halogenation of deactivated pyridines can be difficult, often requiring high temperatures and Lewis acids.[13] An alternative approach for achieving 3-halogenation (or in our case, 5-halogenation) involves a ring-opening/ring-closing strategy via a Zincke imine intermediate, which transforms the electron-deficient pyridine into a more reactive polarized alkene system.[13][14]
Causality: This advanced method bypasses the high activation energy of direct EAS on the deactivated ring. By temporarily opening the ring, the system's electronics are fundamentally altered to favor electrophilic attack under milder conditions.
Methodology: Synthesis of 5-Bromo-4-chloropyridine-2-carboxamide (Conceptual)
-
Note: This is a conceptual protocol adapted from the Zincke imine strategy for a highly substituted pyridine.
-
Part A: Zincke Imine Formation
-
Dissolve this compound (1.57 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add triflic anhydride (Tf₂O, 1.1 eq) dropwise, followed by 2,6-lutidine (1.1 eq).
-
After stirring for 30 minutes, add a solution of dibenzylamine (1.2 eq) in DCM and allow the reaction to slowly warm to room temperature.
-
-
Part B: Halogenation and Ring Closure
-
Cool the resulting Zincke imine solution back to -78°C.
-
Add N-bromosuccinimide (NBS, 1.1 eq) in one portion. Stir at -78°C for 1 hour.
-
Add ammonium acetate (10 eq) followed by ethanol (20 mL).
-
Heat the reaction mixture to 60°C for 3-5 hours until ring closure is complete (monitored by LC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol: Sulfonation
The sulfonation of pyridine is notoriously difficult, historically requiring brutal conditions such as heating with oleum in a sealed tube at over 300°C to afford the 3-sulfonic acid.[15] A mercury catalyst is often used to lower the required temperature to a still-high 230°C.[16]
Causality: The extreme conditions are necessary to overcome the severe deactivation of the ring by both the nitrogen heteroatom and its protonation under strongly acidic conditions. The mercury catalyst is believed to facilitate the reaction, though its precise mechanism is complex.
Methodology: Synthesis of 4-Chloro-2-carboxamide-pyridine-5-sulfonic acid
-
Warning: This reaction involves highly corrosive materials, high temperatures, and a toxic heavy metal catalyst. It must be performed with extreme caution and appropriate safety measures.
-
Reaction Setup:
-
In a thick-walled pressure vessel (autoclave) equipped with a magnetic stir bar, place this compound (1.57 g, 10 mmol).
-
Add a catalytic amount of mercury(II) sulfate (approx. 5 mol%).
-
Carefully add fuming sulfuric acid (20% SO₃, 10 mL).
-
-
Reaction:
-
Seal the vessel securely.
-
Heat the vessel to 230-240°C in a sand bath or heating mantle behind a blast shield.
-
Maintain this temperature with stirring for 24 hours.
-
-
Work-up and Isolation:
-
EXTREME CAUTION: Allow the vessel to cool completely to room temperature before opening.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the solution by the slow addition of calcium carbonate or barium carbonate until effervescence ceases. This will precipitate the sulfate as CaSO₄ or BaSO₄.
-
Filter the mixture to remove the insoluble sulfate salts.
-
The filtrate contains the product, which can be isolated by carefully evaporating the water under reduced pressure.
-
Caption: A generalized experimental workflow for EAS reactions.
Conclusion
The electrophilic reactivity of this compound is governed by a complex interplay of inductive and mesomeric effects that render the heterocyclic ring significantly deactivated. A thorough understanding of these electronic principles allows for the rational prediction of regioselectivity, with the C5 position identified as the most probable site for electrophilic attack. Synthetic transformation via electrophilic aromatic substitution remains a significant challenge, necessitating harsh reaction conditions or advanced, multi-step strategies to achieve desired functionalization. The protocols and insights provided herein serve as a guide for chemists to navigate the complexities of this versatile and important chemical intermediate, enabling its continued application in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 10. aklectures.com [aklectures.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: 4-Chloropyridine-2-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloropyridine-2-carboxamide (CAS No: 99586-65-9), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Two robust and validated synthetic routes originating from pyridine-2-carboxylic acid are detailed, catering to different laboratory capabilities and scale requirements. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, safety, and analytical validation.
Introduction and Strategic Overview
This compound is a halogenated pyridine derivative with the molecular formula C₆H₅ClN₂O.[3][4] Its structure is foundational for the synthesis of more complex molecules, particularly in medicinal chemistry. The strategic placement of the chloro and carboxamide groups at the C4 and C2 positions, respectively, allows for diverse downstream functionalization.
This guide presents two primary synthetic pathways:
-
Method A: The Acyl Chloride Pathway. This is a highly efficient, two-step route involving the formation of a reactive acyl chloride intermediate, which is subsequently ammonolyzed. This method is often preferred for its rapid reaction kinetics and high yields.
-
Method B: The Methyl Ester Pathway. This alternative two-step route proceeds through a stable methyl ester intermediate. It offers an orthogonal approach that can be advantageous if the acyl chloride proves too reactive or difficult to handle for a specific application.
Both methods begin with the same starting material, pyridine-2-carboxylic acid, and leverage thionyl chloride (SOCl₂) for the critical chlorination and activation step. The choice between methods may depend on factors such as available equipment, desired purity profile, and handling of intermediates.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 99586-65-9 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [4] |
| Molecular Weight | 156.57 g/mol | [4] |
| Appearance | White to beige powder/solid | [1] |
| Melting Point | 148-152 °C (may vary) | [1] |
Synthetic Pathway Visualization
The logical flow for both primary synthetic methods is outlined below.
Diagram 1: High-level overview of the two primary synthetic routes.
Method A: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from established industrial and laboratory procedures and is prized for its efficiency.[1][5] The core transformation involves the simultaneous chlorination of the pyridine ring at the C4 position and conversion of the carboxylic acid to a highly reactive acyl chloride.
Mechanistic Rationale
The reaction with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a cornerstone of this synthesis.
-
Vilsmeier-Haack Reagent Formation: DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a powerful electrophile and chlorinating agent.
-
Acid Chloride Formation: The carboxylic acid group of the starting material is converted into a chlorosulfite ester, which then decomposes to the acyl chloride, releasing SO₂ and HCl gas.
-
Ring Chlorination: The pyridine ring is activated towards electrophilic substitution. The Vilsmeier reagent or a related species facilitates chlorination, predominantly at the electron-deficient C4 position.
-
Ammonolysis: The crude acyl chloride is a potent electrophile. It reacts readily with a nucleophile like ammonia (from ammonium hydroxide) to form the stable primary amide, displacing the chloride.
Detailed Experimental Protocol
Step 1: Preparation of 4-Chloro-pyridine-2-carbonyl chloride
-
Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere. Ensure the apparatus is connected to a gas scrubber (e.g., containing NaOH solution) to neutralize evolved SO₂ and HCl gases.
-
Reagent Charging: To the flask, add pyridine-2-carboxylic acid (1.0 eq).
-
Solvent & Reagent Addition: Add thionyl chloride (SOCl₂, ~10-15 eq) slowly. A large excess is used both as a reagent and a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.1-0.2 eq) dropwise. The reaction is often exothermic. Some protocols maintain a temperature of 40-50°C during this addition.[1]
-
Reaction: Heat the mixture to reflux (approx. 76-80°C) and maintain for 16-20 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate the residue with an anhydrous solvent like toluene (repeat 2-3 times).[1] The resulting solid, 4-chloro-pyridine-2-carbonyl chloride, is often a hydrochloride salt and is typically used in the next step without further purification.
Step 2: Formation of this compound
-
Reaction Setup: Cool the flask containing the crude acyl chloride in an ice bath.
-
Ammonolysis: Slowly and carefully add concentrated ammonium hydroxide (~28-30% NH₃ in water) to the crude acyl chloride with vigorous stirring. This reaction is highly exothermic; maintain the temperature below 10°C.
-
Precipitation: Continue stirring in the ice bath for 1-2 hours. A solid precipitate of the desired product will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold ethanol or diethyl ether. Dry the product under vacuum to yield this compound as a white or off-white solid.
Reagent and Conditions Summary
| Step | Reagent | Stoichiometry | Key Conditions | Purpose |
| 1 | Pyridine-2-carboxylic acid | 1.0 eq | - | Starting Material |
| 1 | Thionyl Chloride (SOCl₂) | 10-15 eq | Reflux (76-80°C), 16h | Chlorinating Agent & Solvent |
| 1 | DMF (anhydrous) | 0.1-0.2 eq | Added at 40-50°C | Catalyst (Vilsmeier Formation) |
| 2 | Conc. Ammonium Hydroxide | Excess | 0-10°C, 1-2h | Nucleophile for Amidation |
Method B: Synthesis via Methyl Ester Intermediate
This method provides a valuable alternative, proceeding through a more stable and easily purified methyl ester intermediate.[1] It is particularly useful when precise control over reactivity is required.
Mechanistic Rationale
The initial step of forming the acyl chloride is identical to Method A. However, instead of direct ammonolysis, the acyl chloride is first quenched with methanol to form a methyl ester. This ester is less reactive than the acyl chloride, allowing for a more controlled subsequent amidation reaction with ammonium hydroxide, often at a slightly elevated temperature to drive the reaction to completion.
Detailed Experimental Protocol
Step 1: Preparation of 4-Chloropyridine-2-carboxylic acid methyl ester
-
Acyl Chloride Formation: Prepare 4-chloro-pyridine-2-carbonyl chloride from pyridine-2-carboxylic acid as described in Method A, Step 1.
-
Esterification: After removing excess thionyl chloride, cool the crude residue in an ice bath (0°C).
-
Methanol Addition: Slowly add anhydrous methanol to the residue with stirring. The reaction is exothermic.
-
Reaction: Allow the suspension to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Concentrate the mixture in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.[1]
Step 2: Formation of this compound
-
Reaction Setup: In a suitable flask, suspend the purified 4-chloropyridine-2-carboxylic acid methyl ester (1.0 eq) in concentrated ammonium hydroxide.
-
Reaction: Stir the suspension at a slightly elevated temperature (e.g., 35°C) for 1-2 hours.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation & Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Analytical Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired and compared against reference values.
| Analysis | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.48 (d, 1H), 8.22 (d, 1H), 7.80 (br s, 1H, -NH₂), 7.46 (dd, 1H), 5.99 (br s, 1H, -NH₂).[1] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 165.2, 152.5, 150.6, 144.9, 126.8, 122.5.[1] |
| Mass Spec. | (ESI) m/z: 157.0 [M+H]⁺.[1] |
Safety and Handling
This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Concentrated Ammonium Hydroxide: Corrosive and gives off pungent, irritating ammonia gas. Handle in a well-ventilated fume hood with appropriate PPE.
-
Pressure Management: The reactions generate significant amounts of gas (SO₂, HCl, NH₃). Ensure the apparatus is not a closed system and is properly vented through a scrubber.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. CAS 99586-65-9 | this compound - Synblock [synblock.com]
- 5. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Chloropyridine-2-carboxamide
Introduction: The Strategic Value of 4-Chloropyridine-2-carboxamide in Medicinal Chemistry
This compound is a pivotal starting material in the synthesis of a diverse array of bioactive heterocycles. Its strategic importance stems from the orthogonal reactivity of its substituents: the chlorine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the carboxamide at the 2-position can participate in cyclization reactions to form fused ring systems. This dual functionality makes it a versatile scaffold for the construction of complex molecules with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1][2]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, detailing the underlying principles and offering field-proven protocols for the synthesis of bioactive heterocycles. The focus is on practical application for researchers, scientists, and drug development professionals, with an emphasis on causality in experimental design.
Core Synthetic Strategies and Mechanistic Insights
The transformation of this compound into complex heterocyclic systems primarily relies on two key strategies:
-
Functionalization at the C4-Position: The chlorine atom serves as a handle for introducing a variety of substituents via well-established cross-coupling methodologies.
-
Annulation via the C2-Carboxamide: The amide group, often in concert with a newly introduced C3 or C4 substituent, acts as a key component in the formation of a fused heterocyclic ring.
The choice of synthetic route is dictated by the desired final scaffold. Below, we delve into specific, high-impact transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the functionalization of this compound.
The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-pyridine structures.[3][4][5] The reaction of this compound with an aryl or vinyl boronic acid (or ester) proceeds via a well-established catalytic cycle. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Cl bond towards oxidative addition to the Pd(0) catalyst.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. For microwave-assisted reactions, heat to 120 °C for 15-30 minutes.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a range of substrates. For more challenging couplings, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be beneficial.
-
Base: K₂CO₃ is a moderately strong base that is effective in the transmetalation step without promoting unwanted side reactions. Other bases like Cs₂CO₃ or K₃PO₄ can be used, particularly for base-sensitive substrates.
-
Solvent: The 1,4-dioxane/H₂O mixture is a common choice that effectively solubilizes both the organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyridine derivatives, which are key intermediates for the construction of fused heterocycles like pyrido[2,3-d]pyrimidines.[7][8][9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill with inert gas.
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
To a separate Schlenk flask, add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill with inert gas.
-
Add the pre-formed catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of less reactive aryl chlorides.[11]
-
Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[7]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing hydrodehalogenation of the starting material.
Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
Pyrido[2,3-d]pyrimidines are a prominent class of bioactive heterocycles, with many derivatives exhibiting potent kinase inhibitory activity.[1][4][12] A common synthetic strategy involves the initial functionalization of this compound, followed by a cyclization step to form the fused pyrimidine ring.
Pathway to Pyrido[2,3-d]pyrimidin-4-ones
A versatile route to pyrido[2,3-d]pyrimidin-4-ones involves the initial Buchwald-Hartwig amination of this compound with an amino ester, followed by an intramolecular cyclization.
Protocol 3: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidin-4-one Derivative
Step 1: Buchwald-Hartwig Amination with an Amino Ester
Follow Protocol 2, using an appropriate amino acid ester (e.g., glycine methyl ester) as the amine coupling partner.
Step 2: Intramolecular Cyclization
Materials:
-
4-(alkoxycarbonylmethylamino)pyridine-2-carboxamide (from Step 1)
-
Sodium methoxide (2.0 equivalents)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the product from Step 1 in anhydrous methanol.
-
Add sodium methoxide and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the resulting solid, and wash with diethyl ether.
-
Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrido[2,3-d]pyrimidin-4-one.
Causality of Experimental Choices:
-
Base-Catalyzed Cyclization: Sodium methoxide acts as a base to deprotonate the amide nitrogen, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of methanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Key synthetic routes from this compound.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations discussed, based on literature precedents for analogous substrates.
| Transformation | Starting Material | Product | Typical Yield Range | Reference Protocol |
| Suzuki-Miyaura Coupling | 4-Chloropyridine derivative | 4-Arylpyridine derivative | 60-95% | Protocol 1 |
| Buchwald-Hartwig Amination | 4-Chloropyridine derivative | 4-Aminopyridine derivative | 70-98% | Protocol 2 |
| Intramolecular Cyclization | 4-(Substituted amino)pyridine-2-carboxamide | Pyrido[2,3-d]pyrimidin-4-one | 50-85% | Protocol 3 |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of bioactive heterocycles. The palladium-catalyzed cross-coupling reactions at the C4-position, followed by cyclization involving the C2-carboxamide, provide a powerful and modular approach to a wide range of complex scaffolds. The pyrido[2,3-d]pyrimidine core, in particular, remains a privileged structure in drug discovery, and the synthetic strategies outlined herein offer a robust platform for the development of novel kinase inhibitors and other therapeutic agents. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel cyclization strategies to further expand the accessible chemical space.
References
- 1. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
4-Chloropyridine-2-carboxamide as a key intermediate for pharmaceutical agents
Application Note & Protocols
Topic: 4-Chloropyridine-2-carboxamide as a Key Intermediate for Pharmaceutical Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceutical agents, owing to its unique electronic properties and ability to engage in various biological interactions.[1] Among the functionalized pyridines, this compound stands out as a particularly versatile and valuable intermediate in medicinal chemistry. Its strategic placement of a chloro group, susceptible to nucleophilic substitution, and a carboxamide moiety, available for further derivatization, makes it a powerful building block for constructing complex molecular architectures.[2][3] This guide provides an in-depth analysis of this compound, including its synthesis, key reactions, and a detailed protocol for its application in the synthesis of a precursor for targeted pharmaceutical agents like kinase inhibitors.
Introduction: The Strategic Importance of this compound
This compound (CAS: 99586-65-9) is a solid, off-white powder that serves as a cornerstone intermediate in the synthesis of numerous biologically active molecules.[3][4] Its utility is primarily derived from two key functional groups:
-
The C4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, including aryloxy, amino, and alkylthio groups, which are crucial for modulating the pharmacological profile of the target molecule.
-
The C2-Carboxamide Group: The primary amide at the 2-position can participate in hydrogen bonding, a critical interaction for drug-receptor binding. It can also be further modified or used as a directing group in subsequent synthetic transformations.
This combination of reactive sites provides a robust platform for generating diverse libraries of compounds for drug discovery programs, particularly in the areas of oncology, inflammation, and analgesia.[2][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 99586-65-9 | [6] |
| Molecular Formula | C₆H₅ClN₂O | |
| Molecular Weight | 156.57 g/mol | |
| Appearance | White to off-white powder | [4] |
| Melting Point | 148-152 °C | [6] |
| Boiling Point | 298.1±25.0 °C (Predicted) | [6] |
| Density | 1.381±0.06 g/cm³ (Predicted) | [6] |
Synthesis of the Key Intermediate: this compound
The reliable and scalable synthesis of this compound is paramount for its use in drug development. A common and effective method begins with the readily available Pyridine-2-carboxylic acid. The process involves the formation of an acid chloride, concurrent chlorination of the pyridine ring, and subsequent amidation.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol describes a two-step synthesis starting from Pyridine-2-carboxylic acid.[6]
Step 1: Synthesis of 4-Chloro-pyridine-2-carbonyl chloride
-
Materials:
-
Pyridine-2-carboxylic acid (25 g, 0.2 mol)
-
Thionyl chloride (SOCl₂) (125 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Toluene
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (25 mL), slowly add thionyl chloride (125 mL) while maintaining the temperature between 40-50°C.
-
Scientist's Note: This initial step forms the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active species for both chlorination of the pyridine ring and conversion of the carboxylic acid to the acid chloride. Careful temperature control is crucial to prevent runaway reactions.
-
-
Add Pyridine-2-carboxylic acid (25 g) in portions over 30 minutes.
-
Heat the resulting mixture to reflux (approx. 79°C) for 16 hours. A yellow solid may precipitate during this time.
-
Cool the mixture to room temperature.
-
Dilute the mixture with toluene (80 mL) and concentrate under reduced pressure to remove excess thionyl chloride. Repeat this process three times.
-
Scientist's Note: The toluene azeotropically removes residual SOCl₂, which is important as its presence would interfere with the subsequent amidation step.
-
-
The resulting dry residue, 4-chloro-pyridine-2-carbonyl chloride, is used directly in the next step without further purification.[6]
-
Step 2: Synthesis of this compound
-
Materials:
-
4-Chloro-pyridine-2-carbonyl chloride (from Step 1)
-
Concentrated ammonium hydroxide (approx. 40 mL)
-
-
Procedure:
-
Grind the crude 4-chloro-pyridine-2-carbonyl chloride into a fine powder.
-
Add the powder to stirred, concentrated ammonium hydroxide (40 mL) and maintain the temperature at 35°C for 1 hour.
-
Scientist's Note: The use of concentrated ammonium hydroxide provides a high concentration of the nucleophile (NH₃) to drive the amidation reaction to completion. Gentle heating helps to ensure the reaction goes to completion without promoting side reactions.
-
-
Cool the resulting suspension in an ice bath to maximize precipitation.
-
Filter the solid product and wash thoroughly with cold water.
-
Dry the white powder under vacuum to yield this compound. (Typical yield: 85-90%).[6]
-
Application Case Study: Synthesis of a Kinase Inhibitor Precursor
To illustrate the utility of this compound, this section details the synthesis of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide , a key precursor for a class of multi-kinase inhibitors like Sorafenib.[7] This synthesis demonstrates the crucial SNAr reaction at the C4 position. While the cited patent starts with the N-methylated analog, this protocol adapts the principle, starting with our primary amide and including a subsequent methylation step for clarity.
Synthetic Pathway
Caption: Synthetic pathway to a kinase inhibitor precursor.
Protocol: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide
This protocol is based on established SNAr chemistry on 4-chloropyridine scaffolds.[7]
-
Materials:
-
This compound (10.0 g, 63.8 mmol)
-
4-Aminophenol (7.6 g, 69.8 mmol)
-
Potassium carbonate (K₂CO₃) (13.2 g, 95.7 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (100 mL)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (10.0 g), 4-aminophenol (7.6 g), potassium carbonate (13.2 g), and anhydrous DMSO (100 mL).
-
Scientist's Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the potassium cation, leaving the carbonate base and the phenoxide nucleophile (formed in situ) highly reactive. K₂CO₃ is a suitable base to deprotonate the phenol without affecting the amide.
-
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water (2 x 150 mL) and then with brine (150 mL).
-
Scientist's Note: The water washes are critical for removing the high-boiling point DMSO solvent and inorganic salts.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(4-aminophenoxy)pyridine-2-carboxamide.
-
Quality Control & Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results | Reference |
| ¹H NMR | (400MHz, DMSO-d₆): δ 8.48 (d, 1H), 8.22 (d, 1H), 7.80 (br s, 1H), 7.46 (dd, 1H), 5.99 (br s, 1H). | [6] |
| ¹³C NMR | (100MHz, DMSO-d₆): δ 165.2, 152.5, 150.6, 144.9, 126.8, 122.5. | [6] |
| Mass Spec | (ESI) m/z: 157.0 (M+H)⁺ | [6] |
| HPLC Purity | ≥98% | Internal Standard |
Conclusion
This compound is an indispensable intermediate for pharmaceutical research and development. Its well-defined reactivity allows for the systematic and efficient construction of complex molecules targeting a range of diseases. The protocols and insights provided herein offer a robust framework for researchers to leverage this key building block in their drug discovery endeavors, enabling the creation of novel and potent therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
developing anti-inflammatory drugs using 4-Chloropyridine-2-carboxamide
An Application Guide for the Development of Novel Anti-Inflammatory Agents from a 4-Chloropyridine-2-carboxamide Scaffold
Authored by: A Senior Application Scientist
Introduction
The development of novel anti-inflammatory therapeutics remains a critical challenge in modern medicine. While existing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), are effective, they are often associated with significant side effects, necessitating a search for agents with improved safety profiles and targeted mechanisms. Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyridine and pyrimidine derivatives showing a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4] Specifically, the this compound core represents a highly versatile scaffold. It serves as an invaluable starting material for creating diverse chemical libraries, acting as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]
This document provides a comprehensive, experience-driven guide for researchers and drug development professionals. It outlines a systematic workflow, from the strategic synthesis of a derivative library based on the this compound scaffold to a multi-tiered screening cascade for identifying and validating promising anti-inflammatory lead compounds.
Strategic Framework: A Scaffold-Based Drug Discovery Workflow
The core principle of this workflow is to leverage the chemical reactivity of the this compound scaffold to generate a library of novel compounds. These derivatives are then systematically evaluated through a cascade of in vitro and in vivo assays to identify candidates with potent and selective anti-inflammatory activity. The process is designed to be iterative, allowing structure-activity relationship (SAR) data from biological testing to inform the design of next-generation compounds.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Application Note & Protocol: A Guide to the Laboratory Scale-Up of 4-Chloropyridine-2-carboxamide Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-Chloropyridine-2-carboxamide (CAS No. 99586-65-9), a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] We delve into the critical aspects of synthetic route selection, detailing a robust protocol for the controlled hydrolysis of 4-Chloropyridine-2-carbonitrile. The narrative emphasizes the causality behind experimental choices, focusing on the practical challenges encountered during the transition from laboratory (gram-scale) to pilot-plant (multi-gram-scale) production. Key areas of focus include thermal management, process safety, impurity control, and analytical validation, ensuring a reproducible and safe scale-up procedure.
Introduction: Strategic Importance and Synthesis Overview
This compound is a key building block in organic synthesis, notably for the preparation of various biologically active molecules.[2] Its structural motif is present in numerous pharmaceutical candidates and marketed drugs. A reliable, scalable, and cost-effective manufacturing process is therefore of paramount importance.
The synthesis of this compound can be approached via several routes. The two most prominent pathways commence from either 4-Chloropyridine-2-carboxylic acid or 4-Chloropyridine-2-carbonitrile.
-
Amidation of 4-Chloropyridine-2-carboxylic acid: This classic route involves the activation of the carboxylic acid, typically by conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂), followed by amination with ammonia or ammonium hydroxide.[1][3] While effective, this pathway requires handling highly reactive and corrosive intermediates.[4][5]
-
Controlled Hydrolysis of 4-Chloropyridine-2-carbonitrile: This method involves the partial hydrolysis of the nitrile functional group to a primary amide.[6] This route is often preferred for its operational simplicity and atom economy, provided the nitrile starting material is accessible. The challenge lies in preventing over-hydrolysis to the corresponding carboxylic acid.[7][8]
This guide will focus on the controlled acid-catalyzed hydrolysis of 4-Chloropyridine-2-carbonitrile, as it presents a direct and efficient pathway amenable to scale-up.
Reaction Pathway and Mechanism
The selected synthesis proceeds via the acid-catalyzed hydration of a nitrile. The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by tautomerization and deprotonation, yields the desired primary amide.
Caption: Acid-catalyzed hydrolysis of a nitrile to a primary amide.
Part 1: Laboratory Scale Synthesis Protocol (10g Scale)
This protocol details a benchmark procedure for synthesizing this compound on a standard laboratory scale.
Materials and Equipment
| Reagent / Material | CAS No. | Supplier | Grade | Quantity |
| 4-Chloropyridine-2-carbonitrile | 19235-89-3 | Commercial | >98% | 10.0 g |
| Sulfuric Acid, Concentrated | 7664-93-9 | Commercial | 98% | 50 mL |
| Deionized Water | 7732-18-5 | In-house | - | ~500 mL |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Commercial | Reagent | As needed |
| Equipment | ||||
| 250 mL Three-neck round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Thermometer / Temperature probe | ||||
| Ice-water bath | ||||
| Buchner funnel and filter flask | ||||
| pH paper or pH meter |
Step-by-Step Experimental Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a stopper. Place the flask in an ice-water bath on a magnetic stirrer.
-
Acid Charging: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to below 10°C.
-
Substrate Addition: While maintaining the internal temperature between 5-10°C, add the 4-Chloropyridine-2-carbonitrile (10.0 g) in small portions over 20-30 minutes. The addition is exothermic and must be controlled.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The disappearance of the starting nitrile indicates completion.
-
Work-up (Quenching): Carefully pour the reaction mixture onto ~300 g of crushed ice in a large beaker with stirring. This step is highly exothermic and must be performed slowly in a fume hood.
-
Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the acidic solution until the pH reaches 7-8. The product will precipitate as a white or off-white solid.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Typical Laboratory Results
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 10.2 - 10.8 g (90-95%) |
| Appearance | Off-white solid |
| Melting Point | 148-152°C[1] |
| Purity (HPLC) | >99% |
Part 2: Scale-Up Procedure & Key Considerations
Transitioning from a 10g lab-scale synthesis to a larger, multi-gram or kilogram scale introduces significant challenges that must be proactively managed.[9][10][11]
Critical Scale-Up Challenges
-
Heat Management: The surface-area-to-volume ratio decreases dramatically upon scale-up. The exotherm from adding the nitrile to sulfuric acid, which is easily managed with an ice bath in the lab, can lead to a dangerous thermal runaway in a large reactor. A jacketed reactor with a circulating coolant is mandatory for precise temperature control.
-
Mass Transfer and Mixing: Magnetic stirring is inadequate for large volumes. Inefficient mixing can lead to localized "hot spots," reduced reaction rates, and the formation of impurities. An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) is essential.
-
Reagent Addition Rate: The rate of addition of the nitrile must be carefully controlled to match the heat removal capacity of the reactor. This is typically done using a solid dosing system or by dissolving the nitrile in a portion of the acid and adding it via a pump.
-
Process Safety: 4-Chloropyridine-2-carbonitrile is toxic and hazardous.[12] Handling large quantities requires robust engineering controls (closed systems, ventilated enclosures) and appropriate Personal Protective Equipment (PPE).[13][14] The quenching and neutralization steps generate significant heat and gas (CO₂) and must be vented properly.
Caption: Scaled-up production workflow for this compound.
Scaled-Up Protocol (100g Scale)
This procedure is designed for a 2L jacketed glass reactor system.
-
Equipment Setup: The reactor should be equipped with an overhead stirrer, a temperature probe, a baffled interior, and an addition port. Connect the jacket to a circulating chiller/heater.
-
Acid Charge & Cooling: Charge the reactor with 500 mL of concentrated sulfuric acid. Begin stirring and cool the jacket to 0-5°C.
-
Controlled Substrate Addition: Once the acid temperature is below 10°C, begin the portion-wise addition of 4-Chloropyridine-2-carbonitrile (100.0 g). The addition rate should be adjusted to maintain the internal reaction temperature below 15°C at all times. This may take 1-2 hours.
-
Reaction Phase: After the addition is complete, adjust the jacket temperature to maintain the reaction mixture at 20-25°C for 12-16 hours.
-
In-Process Control (IPC): Take a small, carefully quenched sample from the reaction mixture to test for completion by HPLC.
-
Quenching: In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of 3 kg of ice and 1 L of water. Slowly transfer the reaction mixture into the ice/water slurry via a pump or pressure transfer. The rate must be controlled to keep the quench pot temperature below 30°C.
-
Neutralization: With vigorous stirring, slowly add a 50% w/w aqueous solution of sodium hydroxide to adjust the pH to 7-8. This is highly exothermic and generates gas; addition must be slow and controlled.
-
Isolation & Drying: Filter the resulting slurry through a large Buchner funnel. Wash the cake with ample deionized water until the washings are neutral. Dry the product under vacuum at 50-60°C.
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests is necessary.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying any potential impurities, such as the starting material or the over-hydrolyzed carboxylic acid.[15][16] A typical reverse-phase method would use a C18 column with a water/acetonitrile mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation of the final product.[1]
-
Melting Point: A straightforward and rapid technique to assess purity. A sharp melting point range close to the literature value (148-152°C) is indicative of high purity.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of the amide functional group (C=O and N-H stretches) and the absence of the nitrile (C≡N) stretch from the starting material.
Conclusion
The successful scale-up of the this compound synthesis via nitrile hydrolysis is contingent upon a thorough understanding of the reaction's thermochemistry and the implementation of appropriate engineering controls. The transition from a lab-scale flask to a jacketed reactor requires a shift in mindset, prioritizing heat management, controlled addition rates, and robust mixing. By following the detailed protocols and adhering to the safety considerations outlined in this guide, researchers and development professionals can confidently and safely scale this important synthesis, ensuring high yield and purity of the final product.
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Cyanopyridine-2-carboxamide|Research Chemical [benchchem.com]
- 4. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. 4-CHLORO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
Introduction: The Strategic Importance of 4-Chloropyridine-2-carboxamide
An In-Depth Technical Guide to the Functionalization of the Amide Group in 4-Chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal building block in modern synthetic chemistry. Its structure, featuring a chlorinated pyridine ring and a primary amide group at the 2-position, offers multiple reactive sites for diversification. The pyridine core is a common motif in pharmacologically active compounds, while the chlorine atom provides a handle for cross-coupling reactions. However, it is the amide group that serves as a versatile linchpin for a vast array of chemical transformations.
Functionalization of this primary amide allows for the synthesis of diverse derivatives, including N-substituted amides, nitriles, carboxylic acids, and amines. These derivatives are crucial intermediates in the development of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the creation of advanced agrochemicals and materials.[1][2] This guide provides a detailed exploration of the key strategies for modifying the amide group of this compound, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.
Physical and Chemical Properties:
-
Appearance: Off-white to white powder or solid[4]
Core Functionalization Pathways
The primary amide of this compound can be strategically transformed into several other key functional groups. This section details the chemistry and practical application of the most valuable conversions.
Caption: Key functionalization pathways originating from this compound.
Dehydration to 4-Chloro-2-cyanopyridine
The conversion of a primary amide to a nitrile is a fundamental and powerful transformation. Nitriles are exceptionally versatile intermediates, readily converted into amines, carboxylic acids, ketones, and various heterocycles.[6] This dehydration reaction is typically accomplished using strong dehydrating agents.
Scientific Rationale: Dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) facilitate the elimination of a water molecule from the primary amide.[6][7] The mechanism generally involves the activation of the amide oxygen by the electrophilic reagent, making it a good leaving group. A subsequent base-mediated or thermal elimination of a proton from the nitrogen and the activated hydroxyl group yields the nitrile.
Caption: Simplified workflow for the dehydration of an amide to a nitrile.
Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃)
Materials and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃), distilled
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous DCM (or CHCl₃) to form a slurry. Cool the mixture in an ice bath to 0 °C.
-
Base Addition: Add anhydrous pyridine or Et₃N (1.5 - 2.0 eq) to the slurry.
-
Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-Chloro-2-cyanopyridine by column chromatography on silica gel or recrystallization.
| Parameter | Condition | Rationale |
| Dehydrating Agent | POCl₃, SOCl₂, P₂O₅ | Activates the amide carbonyl for elimination.[6][7] |
| Solvent | DCM, CHCl₃, Acetonitrile | Aprotic solvents that do not interfere with the reagent. |
| Base | Pyridine, Et₃N | Scavenges the HCl produced, driving the reaction forward. |
| Temperature | 0 °C to Reflux | Initial cooling controls exothermicity; heating drives the reaction to completion. |
| Typical Yield | 75-95% | Dependent on substrate and precise conditions. |
N-Alkylation to N-Substituted 4-Chloropyridine-2-carboxamides
Introducing alkyl or aryl groups onto the amide nitrogen is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties, which in turn affects its biological activity and pharmacokinetic profile.[8]
Scientific Rationale: The N-H proton of a primary amide is weakly acidic. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) generates the corresponding amide anion (an amidate). This potent nucleophile can then react with an electrophile, such as an alkyl halide, in a classic Sₙ2 reaction to form the N-alkylated product. The choice of a non-nucleophilic base is critical to avoid competitive attack at the electrophilic amide carbonyl carbon.
Protocol 2: N-Alkylation using Sodium Hydride and an Alkyl Halide
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe/dropping funnel
Procedure:
-
Setup: In a dry, inert-atmosphere flask, add sodium hydride (1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Solvent Addition: Add anhydrous DMF or THF to the flask and cool to 0 °C in an ice bath.
-
Amide Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C until hydrogen gas evolution ceases. This indicates the formation of the sodium amidate.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive halides.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extraction: Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting N-alkylated amide by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | NaH, KHMDS | Strong, non-nucleophilic base to deprotonate the amide N-H. |
| Electrophile | R-I, R-Br, R-OTs | Good leaving group required for efficient Sₙ2 displacement. |
| Solvent | DMF, THF | Polar aprotic solvents that solubilize the amidate salt. |
| Temperature | 0 °C to RT | Controls reactivity and minimizes side reactions. |
| Typical Yield | 60-90% | Highly dependent on the electrophile used. |
Hydrolysis to 4-Chloropyridine-2-carboxylic Acid
While often the goal is to build complexity from the amide, its hydrolysis back to the parent carboxylic acid is also a crucial transformation.[9] This can be a final synthetic step or a deprotection strategy. 4-Chloropyridine-2-carboxylic acid itself is a valuable intermediate for further reactions.[2][10]
Scientific Rationale: Amide hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis is often preferred as it is irreversible. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the amide anion (⁻NH₂), which is a poor leaving group. However, it is immediately protonated by the solvent (water) or the newly formed carboxylic acid to drive the reaction to completion, ultimately forming the carboxylate salt. A final acidic workup is required to protonate the carboxylate.
Protocol 3: Base-Catalyzed Hydrolysis
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water, Ethanol, or a mixture
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of NaOH (3-5 eq). An alcohol co-solvent like ethanol can be added to improve solubility.
-
Heating: Heat the mixture to reflux. Ammonia gas will evolve, which can be tested with moist litmus paper. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH 3-4 by adding concentrated HCl dropwise. The product, 4-Chloropyridine-2-carboxylic acid, will precipitate out of the solution.[10]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it under vacuum to yield the pure carboxylic acid.
| Parameter | Condition | Rationale |
| Reagent | NaOH, H₂SO₄ | Base or acid to catalyze the nucleophilic acyl substitution. |
| Solvent | Water, Ethanol/Water | Protic solvent to act as the nucleophile and proton source. |
| Temperature | Reflux | Provides the necessary activation energy for amide bond cleavage. |
| Work-up | Acidification (for base hydrolysis) | Protonates the carboxylate salt to yield the neutral carboxylic acid. |
| Typical Yield | >90% | Generally a high-yielding transformation. |
Reduction to 4-Chloro-2-(aminomethyl)pyridine
The reduction of an amide to an amine is a key transformation that provides access to a different class of compounds, converting a planar sp² center to a tetrahedral sp³ center and installing a basic nitrogen atom.
Scientific Rationale: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism involves the initial coordination of the aluminum to the amide oxygen, followed by the delivery of a hydride to the carbonyl carbon. A subsequent elimination of the O-Al species generates a transient iminium ion, which is then reduced by a second equivalent of hydride to furnish the final amine product.
Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, inert atmosphere setup
Procedure:
-
Setup: To a dry, inert-atmosphere flask, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF. Cool the suspension to 0 °C.
-
Amide Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it slowly and dropwise to the LiAlH₄ suspension. Caution: Vigorous reaction with hydrogen evolution.
-
Reaction: After the addition, warm the mixture to room temperature and then heat to reflux until the reaction is complete as per TLC analysis.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Quench by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or EtOAc.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by distillation or chromatography if necessary.
| Parameter | Condition | Rationale |
| Reagent | LiAlH₄, BH₃·THF | Powerful hydride source capable of reducing the C=O group. |
| Solvent | THF, Diethyl Ether | Anhydrous, aprotic solvents compatible with the strong reducing agent. |
| Temperature | 0 °C to Reflux | Controls the initial highly exothermic reaction and then drives it to completion. |
| Work-up | Fieser Method / Rochelle's Salt | Safely quenches excess LiAlH₄ and precipitates aluminum salts for easy removal. |
| Typical Yield | 70-90% | Generally efficient for primary amides. |
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [chembk.com]
- 5. 4-Chloro-pyridine-2-carboxylic acid amide AldrichCPR 99586-65-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Chloropyridine-2-carboxamide synthesis
Technical Support Center: Synthesis of 4-Chloropyridine-2-carboxamide
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, experience-driven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. As a crucial intermediate in pharmaceutical and agrochemical development, robust and reproducible synthesis of this molecule is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant synthetic strategies, each with distinct advantages and challenges:
-
The Carboxylic Acid Route: This is a widely used method that begins with Pyridine-2-carboxylic acid. The key transformations involve the chlorination of the pyridine ring and conversion of the carboxylic acid moiety into a carboxamide. This typically proceeds via an acid chloride or methyl ester intermediate.[1]
-
The Cyanopyridine Route: This approach involves the hydrolysis of a 4-chloro-2-cyanopyridine precursor. The challenge here lies in controlling the hydrolysis to stop at the amide stage, preventing over-hydrolysis to the corresponding carboxylic acid.[2][3]
Q2: What are the most critical parameters to control during the synthesis?
Regardless of the route, success hinges on meticulous control of three core parameters:
-
Temperature: Exothermic steps, such as the addition of thionyl chloride, require careful temperature management to prevent runaway reactions and the formation of impurities.[1]
-
Moisture Control: The intermediates, particularly the 4-chloropyridine-2-carbonyl chloride, are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen) is critical to prevent hydrolysis back to the carboxylic acid.
-
Stoichiometry: Precise control over the molar ratios of reagents, especially the chlorinating agent and any catalysts, is essential for maximizing yield and minimizing the formation of byproducts like di-chlorinated species.[4][5]
Q3: What are the primary safety concerns?
The synthesis involves several hazardous reagents:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃): Another corrosive and toxic chlorinating agent with similar hazards to thionyl chloride.
-
Concentrated Ammonium Hydroxide (NH₄OH): Corrosive and has a pungent, irritating odor.
Always use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Primary Synthetic Workflow: The Carboxylic Acid Route
This route is often favored for its well-documented steps and reliable outcomes when optimized. The following diagram outlines the key transformations.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloropyridine-2-carbonyl Chloride [1][4]
-
Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, catalytic amount) dropwise to thionyl chloride (SOCl₂) at a temperature maintained between 40-50°C.
-
Scientist's Note: The reaction between DMF and SOCl₂ forms the Vilsmeier reagent, which is the active species for this transformation. This is an exothermic reaction, and slow addition is crucial.
-
-
Add Pyridine-2-carboxylic acid in portions over 30 minutes, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, slowly heat the mixture to reflux (approx. 85°C) and maintain for 12-16 hours. A yellow solid may precipitate during this time.
-
Cool the reaction mixture to room temperature. Dilute with toluene and concentrate under reduced pressure to remove excess SOCl₂. Repeat this process three times.
-
The resulting crude 4-Chloropyridine-2-carbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound [1]
-
Cool a flask containing concentrated ammonium hydroxide (approx. 10 volumes) in an ice bath.
-
Slowly add the crude 4-Chloropyridine-2-carbonyl chloride from Step 1 to the cold ammonium hydroxide solution with vigorous stirring.
-
Scientist's Note: This is a highly exothermic neutralization and amidation reaction. Maintaining a low temperature is critical to prevent side reactions.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Cool the suspension in an ice bath to precipitate the product fully.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white or off-white powder.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion in the chlorination step (Step 1).
-
Question: My starting material (Pyridine-2-carboxylic acid) is not fully consumed, or the yield of the acid chloride is poor. What went wrong?
-
Answer: This is a common issue often traced back to reagent quality, catalysis, or reaction time.
-
Causality: The chlorination of the pyridine ring at the 4-position and the conversion of the carboxylic acid to the acid chloride are demanding reactions. Inadequate activation or insufficient reaction time will lead to incomplete conversion. Moisture is the primary enemy of the acid chloride product, leading to its reversion to the carboxylic acid.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure you are using anhydrous DMF and that the thionyl chloride is fresh and has not been decomposed by atmospheric moisture.
-
Optimize Catalyst: While DMF is a common catalyst, some methods report improved yields using bromine or sodium bromide as a co-catalyst with thionyl chloride.[4][5] This can enhance the rate of ring chlorination.
-
Extend Reaction Time: HPLC analysis of an aliquot (quenched with methanol to form the stable methyl ester) can confirm if the reaction has gone to completion. If starting material remains, consider extending the reflux time.
-
Ensure Anhydrous Conditions: Use flame-dried glassware and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.
-
-
| Catalyst System | Typical Conditions | Reported Yield (of methyl ester derivative) | Key Impurity | Reference |
| SOCl₂ / DMF | 85°C, 12h | ~54% | 4,5-dichloro isomer | [4] |
| SOCl₂ / Bromine | 85°C, 4h | ~88% | 4,5-dichloro isomer | [4] |
| SOCl₂ / NaBr | 85°C, 22h | ~82% (lower temp) | 4,5-dichloro isomer | [5] |
Problem 2: Significant formation of a di-chlorinated byproduct.
-
Question: My mass spectrometry analysis shows a significant peak corresponding to a dichloro-pyridine species. How can I suppress this side reaction?
-
Answer: The formation of the 4,5-dichloro isomer is a known side reaction during the chlorination step.[4][5]
-
Causality: The reaction conditions that favor chlorination at the 4-position can also lead to subsequent chlorination at the 5-position, especially with prolonged reaction times or excessive temperature.
-
Troubleshooting Steps:
-
Strict Temperature Control: Do not exceed the recommended reflux temperature (85°C). Overheating can drive the formation of the undesired byproduct.
-
Monitor Reaction Progress: Use HPLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid over-chlorination. The patents suggest reaction times of 3-7 hours may be sufficient with certain catalysts.[5]
-
Optimize Stoichiometry: While thionyl chloride is often used in excess as the solvent, reducing the excess or the amount of catalyst might reduce the rate of the second chlorination.
-
-
Caption: Decision tree for troubleshooting low yield and impurity issues.
Problem 3: The final product is the carboxylic acid, not the amide.
-
Question: After workup, I isolated 4-chloropyridine-2-carboxylic acid. Why did the amidation fail or reverse?
-
Answer: This indicates hydrolysis of either the acid chloride intermediate or the final amide product.
-
Causality: Acid chlorides are extremely reactive towards water. If the intermediate is exposed to moisture before amidation, it will revert to the carboxylic acid. The final amide product is more stable but can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, especially with heating.[6]
-
Troubleshooting Steps:
-
Protect the Intermediate: Ensure the crude 4-chloropyridine-2-carbonyl chloride is never exposed to air for extended periods and is added directly to the cold ammonium hydroxide solution.
-
Control Workup pH: After amidation, the product is typically filtered from a basic solution. If you perform an acidic wash or extraction, avoid using strong acids or heating, as this can promote hydrolysis. A wash with a mild base like saturated sodium bicarbonate solution can be used to neutralize any residual acid.
-
Confirm Amidation Success: Before workup, you can check for the disappearance of the intermediate via TLC or LC-MS to confirm that the amidation step was successful. If not, longer stirring in ammonium hydroxide may be required.
-
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Improving the Aqueous Solubility of 4-Chloropyridine-2-carboxamide for Assays
Welcome to the technical support center for 4-Chloropyridine-2-carboxamide. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of this compound in experimental assays.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Solubility of this compound
Q1: What is this compound and why is its aqueous solubility a concern for assays?
A1: this compound is a versatile heterocyclic organic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For biological assays, compounds must be fully dissolved in an aqueous buffer to ensure accurate and reproducible results. Poor solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and unreliable data.[3] While some sources describe it as having "special solvation ability," practical experience often shows challenges in achieving sufficient aqueous concentrations for assays.[2][3]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the compound's properties is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [4] |
| Molecular Weight | 156.57 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 148-152 °C | [5] |
| Predicted pKa (amide) | 14.49 ± 0.50 | [5] |
| pKa of parent (4-chloropyridine, conjugate acid) | 3.84 | [6] |
The high melting point suggests a stable crystal lattice, which can contribute to lower aqueous solubility.[7] The pyridine nitrogen provides a site for protonation at acidic pH, a key characteristic for solubility enhancement.[6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?
A3: Both are important, but they measure different aspects of solubility.
-
Kinetic Solubility: This is determined by dissolving the compound (often from a DMSO stock) into an aqueous buffer and identifying the concentration at which it precipitates.[8] This method is fast, suitable for high-throughput screening (HTS), and often reflects the conditions of an assay where a concentrated stock is diluted.[8] However, it can overestimate true solubility as it may form supersaturated solutions that are not stable over time.[8]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours).[8] It is a more accurate measure of a compound's intrinsic solubility and is crucial for formulation development and understanding in vivo behavior.[8]
For most in vitro assays, kinetic solubility is the more immediate concern, as the goal is to keep the compound in solution for the duration of the experiment.
PART 2: Troubleshooting Guide - Step-by-Step Protocols for Solubility Enhancement
If you are encountering precipitation or low solubility of this compound in your aqueous assay buffers, follow this systematic approach.
Workflow for Addressing Solubility Issues
Caption: A systematic workflow for troubleshooting solubility issues.
Protocol 1: Use of Co-solvents (e.g., DMSO)
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2][] Dimethyl sulfoxide (DMSO) is the most common co-solvent used in biological assays.[10]
Causality: By disrupting the hydrogen-bonding network of water, co-solvents create a more favorable environment for non-polar molecules like this compound.[]
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Dilution Strategy: Add the DMSO stock directly to your final aqueous assay buffer. Avoid intermediate dilutions in pure aqueous solutions, as this can cause precipitation.[10]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤1%, ideally <0.5%) to avoid affecting the biological system.[11] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, the concentration is still too high for that percentage of DMSO.
Troubleshooting:
-
Precipitation upon dilution: Decrease the final concentration of the compound or slightly increase the final percentage of DMSO (while staying within the tolerance limits of your assay).
-
Assay Interference: If you suspect DMSO is affecting your results, consider other co-solvents like ethanol or polyethylene glycol 400 (PEG 400), and always run vehicle controls.[]
Protocol 2: pH Adjustment
For ionizable compounds, altering the pH of the buffer can dramatically increase solubility.[12] this compound has a pyridine nitrogen that can be protonated.
Causality: The parent 4-chloropyridine has a pKa of 3.84 for its conjugate acid.[6] Below this pH, the pyridine nitrogen will be protonated, creating a positive charge and increasing its interaction with polar water molecules.
Caption: Ionization state of the pyridine nitrogen at different pH values.
Step-by-Step Protocol:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological assay (e.g., enzyme activity, cell viability).
-
Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Common biological buffers for acidic ranges include citrate or acetate.
-
Test Solubility: Attempt to dissolve this compound directly in these buffers or by diluting a DMSO stock into them.
-
Quantify Solubility: Measure the concentration of the dissolved compound in the filtered supernatant using an appropriate analytical method (e.g., HPLC-UV) to determine the solubility at each pH.
Troubleshooting:
-
Assay Incompatibility: If the optimal pH for solubility is outside the functional range of your assay, this method may not be suitable.
-
Compound Instability: Ensure the compound is stable at the tested pH for the duration of the experiment.
Protocol 3: Use of Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[10][13]
Causality: The hydrophobic core of the micelle provides a favorable environment for this compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[10]
| Surfactant Type | Examples | Recommended for This Compound |
| Non-ionic | Polysorbates (Tween® 20, Tween® 80), Triton™ X-100 | Yes , generally less harsh on biological systems. |
| Anionic | Sodium dodecyl sulfate (SDS) | Caution , can denature proteins. |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Caution , can interact with negatively charged biomolecules. |
| Zwitterionic | CHAPS | Yes , often used in protein assays. |
Step-by-Step Protocol:
-
Select a Surfactant: Start with a mild, non-ionic surfactant like Tween® 80.
-
Prepare Surfactant Stock: Prepare a concentrated stock solution of the surfactant in your assay buffer (e.g., 10% Tween® 80).
-
Determine Working Concentration: Create a series of buffer solutions with varying final surfactant concentrations (e.g., 0.01%, 0.05%, 0.1%). Ensure the concentration is above the surfactant's CMC.
-
Dissolve the Compound: Add this compound (as a solid or from a DMSO stock) to the surfactant-containing buffers.
-
Equilibrate: Allow the solution to mix for a period to ensure micelle formation and encapsulation.
Troubleshooting:
-
Assay Interference: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics. Always run a vehicle control with the surfactant alone.
-
Incomplete Solubilization: If solubility is still low, try a different type of surfactant or a combination of surfactants.[14]
Protocol 4: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules.[15][16]
Causality: The hydrophobic 4-chloropyridine ring of the compound can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to remain soluble in water.[17] β-cyclodextrins are well-suited for complexing with aromatic and heterocyclic molecules.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 99586-65-9 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound CAS#: 99586-65-9 [m.chemicalbook.com]
- 6. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. scienceasia.org [scienceasia.org]
- 17. pub.geus.dk [pub.geus.dk]
Technical Support Center: Preparation of 4-Chloropyridine-2-carboxamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Chloropyridine-2-carboxamide. This document is designed to offer practical, field-proven insights to anticipate and resolve common challenges encountered during this synthetic process.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its preparation, while seemingly straightforward, is often accompanied by side reactions that can complicate purification and reduce yields. This guide will explore the common synthetic routes and provide detailed troubleshooting for the side reactions associated with each step.
There are two primary synthetic pathways to this compound:
-
From 4-Chloropyridine-2-carboxylic acid: This involves the conversion of the carboxylic acid to an activated species (typically an acid chloride), followed by amidation.
-
From 4-Chloro-2-cyanopyridine: This route involves the selective hydrolysis of a nitrile group to the primary amide.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Synthesis from 4-Chloropyridine-2-carboxylic Acid and Troubleshooting
This is a widely used method that involves two key transformations: the formation of an acid chloride and its subsequent reaction with an ammonia source.
Experimental Workflow: Carboxylic Acid to Amide
Caption: General workflow for the synthesis of this compound from its corresponding carboxylic acid.
Frequently Asked Questions & Troubleshooting
Question 1: During the formation of the acid chloride with thionyl chloride, my reaction mixture turned dark, and I observed the formation of multiple byproducts in my TLC/LC-MS analysis. What could be the cause?
Answer: This is a common issue that can arise from several side reactions, primarily related to the reactivity of the pyridine ring and the reagents used.
-
Side Reaction: Over-chlorination of the Pyridine Ring
-
Causality: The combination of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) forms a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl).[2][3] This reagent is not only effective for converting the carboxylic acid to the acid chloride but is also a potent electrophile that can lead to chlorination of the electron-rich pyridine ring, especially at elevated temperatures. A potential byproduct is the 4,5-dichloro-pyridine-2-carbonyl chloride.[4]
-
Troubleshooting:
-
Temperature Control: Maintain a reaction temperature between 40-50°C during the addition of reagents and avoid excessive heating during reflux.[1]
-
Alternative Reagents: Consider using oxalyl chloride with a catalytic amount of DMF. This combination often generates the Vilsmeier reagent under milder conditions, potentially reducing the incidence of ring chlorination.[5]
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress closely and proceed to the next step once the starting material is consumed.
-
-
-
Side Reaction: Reaction at the Pyridine Nitrogen
-
Causality: The lone pair of electrons on the pyridine nitrogen can be protonated by the HCl generated in situ or can react with thionyl chloride. This can lead to the formation of pyridinium salts or other complex intermediates, contributing to the dark coloration of the reaction mixture.[6] The use of pyridine as a base can also influence the reaction, as it will be protonated to form pyridinium hydrochloride.[7][8]
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can exacerbate HCl formation and subsequent side reactions.
-
Controlled Addition: Add the thionyl chloride dropwise to the solution of the carboxylic acid to control the rate of HCl and SO₂ evolution.[1]
-
-
Question 2: My yield of the final amide is low, and I have a significant amount of the starting carboxylic acid in my crude product. What went wrong?
Answer: This typically points to incomplete conversion or hydrolysis of the intermediate acid chloride.
-
Side Reaction: Hydrolysis of the Acid Chloride
-
Causality: The 4-chloropyridine-2-carbonyl chloride intermediate is highly reactive and susceptible to hydrolysis by even trace amounts of water.[5] This will revert it back to the starting carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for the reaction.
-
Immediate Use: It is best practice to use the generated acid chloride in the subsequent amidation step without isolation.[1] If isolation is necessary, it must be done under strictly anhydrous conditions.
-
-
-
Issue: Incomplete Amidation
-
Causality: The amidation reaction may not have gone to completion. This can be due to the reactivity of the amine source or the reaction conditions.
-
Troubleshooting:
-
Excess Ammonia Source: Use a sufficient excess of concentrated ammonium hydroxide or a solution of ammonia in an organic solvent to drive the reaction to completion.[1]
-
Temperature Control: The amidation reaction is typically exothermic. Adding the acid chloride solution to the ammonia source at a low temperature (e.g., 0°C) can help control the reaction rate and prevent side reactions. The reaction can then be allowed to warm to room temperature.
-
-
Question 3: After adding my acid chloride to the ammonia solution, I isolated a solid that is not my desired amide and appears to be a salt. What happened?
Answer: You have likely formed the ammonium salt of your carboxylic acid.
-
Side Reaction: Salt Formation
-
Causality: If there was significant hydrolysis of your acid chloride back to the carboxylic acid, the addition of the ammonia solution would neutralize the acid, forming the ammonium salt of 4-chloropyridine-2-carboxylic acid. This salt is often a solid that can precipitate from the reaction mixture.
-
Troubleshooting:
-
Optimize Acid Chloride Formation: Revisit the acid chloride formation step and ensure anhydrous conditions to minimize hydrolysis.
-
Work-up Procedure: If you suspect salt formation, you can acidify the aqueous layer during work-up to convert the salt back to the carboxylic acid, which can then be extracted and potentially recycled.
-
-
Section 2: Synthesis from 4-Chloro-2-cyanopyridine and Troubleshooting
This alternative route involves the selective hydrolysis of the nitrile functionality.
Experimental Workflow: Nitrile to Amide
Caption: Synthesis of this compound via hydrolysis of 4-chloro-2-cyanopyridine, highlighting the potential over-hydrolysis side reaction.
Frequently Asked Questions & Troubleshooting
Question 4: I am trying to hydrolyze 4-chloro-2-cyanopyridine to the amide, but I am getting a significant amount of the corresponding carboxylic acid. How can I improve the selectivity for the amide?
Answer: The formation of 4-chloropyridine-2-carboxylic acid is the most common side reaction in this synthesis, arising from the over-hydrolysis of the desired amide.[9][10][11] Controlling the reaction conditions is crucial for maximizing the yield of the amide.
-
Side Reaction: Over-hydrolysis to Carboxylic Acid
-
Causality: The hydrolysis of a nitrile to an amide is the first step, followed by the hydrolysis of the amide to a carboxylic acid. Both steps can be catalyzed by acid or base. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or high concentration of acid/base), the second step will proceed to a significant extent.
-
Troubleshooting:
-
Controlled Conditions: The key to selective hydrolysis is careful control of reaction parameters.
-
Temperature: Lower temperatures generally favor the formation of the amide over the carboxylic acid.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting nitrile is consumed to prevent further hydrolysis of the product amide.
-
Reagent Stoichiometry: The ratio of water and the catalyst (acid or base) to the cyanopyridine can significantly impact the product distribution.[9][10]
-
-
Specific Reagent Systems:
-
Acid-Catalyzed Hydrolysis: Sulfuric acid is commonly used. The concentration of the acid and the temperature are critical parameters to optimize.
-
Base-Mediated Hydrolysis: Hydrogen peroxide in the presence of a base (e.g., NaOH or KOH) can be an effective system for the selective hydration of nitriles to amides. The amount of base should be carefully controlled.
-
-
-
| Parameter | To Favor Amide Formation | To Favor Carboxylic Acid Formation |
| Temperature | Lower | Higher |
| Reaction Time | Shorter (monitor closely) | Longer |
| Acid/Base Conc. | Lower/Catalytic | Higher/Stoichiometric |
Question 5: My hydrolysis reaction is very slow or does not proceed at all. What could be the issue?
Answer: Insufficient activation of the nitrile group or poor solubility can lead to a sluggish reaction.
-
Issue: Low Reactivity
-
Causality: The nitrile group needs to be activated for nucleophilic attack by water. This is achieved by protonation under acidic conditions or by the action of the base in basic hydrolysis. If the conditions are too mild, the reaction may not proceed at an appreciable rate.
-
Troubleshooting:
-
Catalyst Concentration: Gradually increase the concentration of the acid or base catalyst.
-
Temperature: Cautiously increase the reaction temperature while monitoring for the formation of the carboxylic acid byproduct.
-
Co-solvents: The use of a co-solvent may be necessary to ensure the solubility of the starting material.
-
-
Section 3: Purification and Stability
Question 6: How can I effectively purify the final this compound product?
Answer: The purification strategy will depend on the nature of the impurities.
-
From Carboxylic Acid Starting Material:
-
Recrystallization: If the main impurity is the starting carboxylic acid, recrystallization from a suitable solvent (e.g., ethyl acetate) can be effective.[12] The amide is generally less polar than the carboxylic acid.
-
Acid-Base Extraction: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can remove the acidic starting material.[1]
-
Column Chromatography: For removing non-acidic byproducts like dichlorinated species, silica gel column chromatography may be necessary.[1]
-
-
From Cyanopyridine Starting Material:
-
Recrystallization: This is often the most effective method to separate the amide from the unreacted nitrile and the carboxylic acid byproduct.
-
Aqueous Wash: A wash with a dilute acid solution can remove any remaining basic impurities, while a wash with a dilute base solution can remove the carboxylic acid byproduct.
-
Question 7: Is this compound a stable compound? Are there any special storage considerations?
Answer: this compound is a relatively stable solid. However, like many chlorinated pyridine derivatives, it should be protected from moisture and strong acids or bases, which could potentially lead to hydrolysis over time.[13] 4-chloropyridine itself can be unstable and prone to self-reaction.[14] While the carboxamide is more stable, it is good practice to store it in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere is recommended.[13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
purification of crude 4-Chloropyridine-2-carboxamide by recrystallization
Welcome to the technical support resource for the purification of 4-Chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting steps to ensure you achieve the highest purity for your compound.
Introduction to Recrystallization of this compound
This compound is a vital building block in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the efficacy of the final active molecule.
Recrystallization is a powerful purification technique based on the principle of differential solubility.[3] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution, leaving impurities behind in the solvent (mother liquor).[4] This guide will address the specific nuances of applying this technique to this compound.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Question: My crude this compound is not dissolving in the hot solvent. What should I do?
Answer: This is a common issue that typically points to one of three factors: solvent choice, solvent volume, or temperature.
-
Causality & Explanation: For a solid to dissolve, the solvent molecules must overcome the crystal lattice energy of the solid. If the solvent's polarity and solvating power are not well-matched to the solute, or if there isn't enough thermal energy, dissolution will be incomplete. This compound is a polar molecule with hydrogen bonding capabilities from the amide group.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Published procedures have successfully used ethyl acetate for the recrystallization of this compound.[6][7] If you are using a different solvent, ensure it is appropriate. A good solvent should have a "like-dissolves-like" relationship with the compound.[4]
-
Increase Solvent Volume: You may not have added enough solvent. Add small, incremental amounts (e.g., 1-2 mL at a time) of the hot solvent to the mixture until the solid dissolves completely. The goal is to create a saturated solution at the boiling point of the solvent.[3]
-
Ensure Proper Temperature: The solvent should be heated to its boiling point to maximize the solubility of your compound. Ensure your heating apparatus is functioning correctly and the solvent is gently boiling.
-
Question: The compound dissolved, but no crystals have formed after the solution has cooled to room temperature. Why?
Answer: This situation typically arises from either using an excessive amount of solvent or the formation of a supersaturated solution.
-
Causality & Explanation: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth. In a supersaturated solution, the energy barrier for nucleation has not been overcome.[8] Alternatively, if too much solvent was used, the solution is not saturated at the lower temperature, and the compound will remain dissolved.[8][9]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation to begin.[8]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[8]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Further Cooling: Once the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.
-
Question: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[9]
-
Causality & Explanation: The melting point of a compound can be significantly depressed by the presence of impurities. If the temperature of the solution is still high when the compound begins to separate, it may do so as a liquid (oil) rather than a solid. Oiled-out products are often impure because the oil can dissolve impurities more readily than the solvent.[9]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-15% more) to lower the saturation point.[8][9]
-
Slow Cooling: Allow the solution to cool much more slowly. A high surface area (e.g., a beaker) can lead to rapid cooling. Use a narrow-necked Erlenmeyer flask and insulate it by placing it on a cork ring or paper towels to slow the rate of cooling.[9] This allows the solution to reach a temperature below the compound's melting point before crystallization begins.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high. Consider a solvent with a lower boiling point.
-
Question: My final product has a low yield. What are the likely causes?
Answer: A low yield is one of the most common frustrations in recrystallization. The primary culprits are using too much solvent or premature crystallization.
-
Causality & Explanation: Every solvent will dissolve a small amount of the target compound even at low temperatures. Using a large excess of solvent will maximize this loss to the mother liquor.[9] Additionally, if the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), that product will be lost.
-
Troubleshooting Steps:
-
Use the Minimum Solvent: Strive to use only the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Check the Mother Liquor: After filtering your crystals, you can check for dissolved product by taking a small sample of the filtrate and evaporating the solvent. A significant solid residue indicates substantial loss. You may be able to recover more product by boiling off some solvent from the mother liquor and cooling for a "second crop" of crystals, though these may be less pure.
-
Prevent Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the solution from cooling and crystallizing prematurely.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best single solvent for recrystallizing this compound?
-
Q2: How do I perform a mixed-solvent recrystallization if a single solvent doesn't work?
-
A mixed-solvent system is used when no single solvent has the ideal solubility profile.[4] You would choose a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
-
Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it becomes faintly cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Q3: What are the expected physical properties of pure this compound?
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O | [1][11] |
| Molecular Weight | 156.57 g/mol | [1][11] |
| Appearance | White to off-white crystalline powder | [1][10] |
| Melting Point | 160 - 164 °C (pure) | [1] |
| CAS Number | 99586-65-9 | [1][11] |
-
Q4: How can I confirm the purity of my final product?
-
Melting Point Analysis: Take a sharp melting point. A narrow range (e.g., 1-2 °C) close to the literature value indicates high purity.
-
Chromatography: Thin Layer Chromatography (TLC) can be used to compare the recrystallized product to the crude material. A pure product should show a single spot. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
-
Spectroscopy: NMR spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify any remaining impurities.
-
Detailed Experimental Protocol: Recrystallization from Ethyl Acetate
This protocol outlines the standard procedure for purifying crude this compound using ethyl acetate.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small portion of ethyl acetate (e.g., 10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding ethyl acetate in small portions (1-2 mL) to the boiling solution until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a separate flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
-
Characterization: Determine the yield and assess the purity of the final product by measuring its melting point.
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. This compound | 99586-65-9 [chemicalbook.com]
- 7. This compound CAS#: 99586-65-9 [m.chemicalbook.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
- 11. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Chloropyridine-2-carboxamide Production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format.
Introduction to the Synthesis
The industrial production of this compound, a key intermediate in the pharmaceutical and agrochemical industries, typically involves a two-step process.[1][2] The first step is the chlorination of pyridine-2-carboxylic acid to form the reactive intermediate, 4-chloropyridine-2-carbonyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂), often with a catalyst such as N,N-dimethylformamide (DMF).[1][3] The second step is the amidation of the acid chloride intermediate with an ammonia source to yield the final product.
While the chemistry appears straightforward on paper, scaling up this process presents several challenges that can impact yield, purity, safety, and cost-effectiveness. This guide will address these challenges directly, providing both the "what" and the "why" behind our recommended solutions.
Troubleshooting Guide & FAQs
Section 1: The Chlorination Step - Formation of 4-Chloropyridine-2-carbonyl Chloride
Question 1: My reaction yield is consistently low, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in the chlorination step is a common issue during scale-up and can often be attributed to several factors:
-
Insufficient Reagent Stoichiometry: On a larger scale, mass transfer limitations can be more pronounced. Ensure you are using a sufficient excess of thionyl chloride. While laboratory protocols might use a smaller excess, industrial processes often require a higher molar ratio to drive the reaction to completion.
-
Catalyst Inefficiency: DMF is a common catalyst, but its effectiveness can be compromised by moisture. Ensure all your reagents and solvents are anhydrous. Water will rapidly react with and consume thionyl chloride, reducing its availability for the desired reaction.[4]
-
Inadequate Temperature Control: This reaction is often exothermic.[5] While it requires an initial input of heat to get started, poor heat dissipation in a large reactor can lead to localized overheating. This can cause decomposition of the starting material or the product. A well-calibrated and responsive heating and cooling system is crucial.
-
Reaction Time: While prolonged reaction times can sometimes increase conversion, they can also lead to the formation of byproducts. It is essential to monitor the reaction progress using in-process controls (IPCs) like HPLC to determine the optimal reaction time.
Question 2: I'm seeing a significant amount of a dichlorinated byproduct, likely a 4,5-dichloro derivative. How can I minimize its formation?
Answer:
The formation of 4,5-dichloro byproducts is a known issue in this synthesis.[3] This over-chlorination is typically favored by:
-
High Reaction Temperatures: Elevated temperatures increase the rate of the desired reaction but can also provide the activation energy for the less favorable second chlorination. Precise temperature control is your primary tool for minimizing this impurity.
-
Excessive Catalyst: While a catalyst is necessary, an overcharge of DMF or other catalysts like sodium bromide can promote the formation of more reactive intermediates that are susceptible to further chlorination.[3]
-
Prolonged Reaction Times: The longer the starting material and the chlorinated intermediate are exposed to the reaction conditions, the higher the probability of over-chlorination. Again, IPCs are critical to stop the reaction once the desired conversion is achieved.
| Parameter | Recommended Range for Minimizing Dichloro Byproduct | Rationale |
| Temperature | 80-90°C | Balances reaction rate with minimizing over-chlorination. |
| Catalyst (DMF) | Catalytic amounts (e.g., 0.1-0.2 equivalents) | Sufficient to promote the reaction without excessive side reactions. |
| Reaction Time | Monitored by IPC (e.g., HPLC) | Avoids unnecessary exposure to chlorinating conditions. |
Question 3: What are the primary safety concerns when handling thionyl chloride at an industrial scale, and what precautions should be taken?
Answer:
Thionyl chloride is a hazardous substance that requires strict handling protocols, especially at scale.[4][5][6][7][8] The main hazards are:
-
High Reactivity with Water: It reacts violently with water, releasing toxic and corrosive gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] All equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Corrosivity: Thionyl chloride and its decomposition products are highly corrosive to skin, eyes, and the respiratory tract.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, suits, and respiratory protection, is mandatory.[6][8]
-
Toxicity: Inhalation of vapors can cause severe respiratory irritation and pulmonary edema.[5][8] Operations should be carried out in well-ventilated areas, preferably in a closed system.
Safety Workflow for Thionyl Chloride Handling:
Caption: A stepwise safety workflow for handling thionyl chloride in a production setting.
Section 2: The Amidation Step & Product Isolation
Question 4: The amidation reaction is sluggish, and I'm getting incomplete conversion of the acid chloride intermediate. What could be the problem?
Answer:
Incomplete amidation can often be traced back to the quality of the acid chloride intermediate or the reaction conditions of the amidation step itself:
-
Purity of the Acid Chloride: If the acid chloride intermediate was not effectively isolated or contains residual thionyl chloride, it can interfere with the amidation reaction.
-
Ammonia Source and Addition: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas) and the method of addition are critical. If using aqueous ammonia, ensure efficient mixing to overcome phase separation. If using ammonia gas, the dispersion into the reaction mixture needs to be effective.
-
Temperature: While the reaction of an acid chloride with ammonia is typically fast, low temperatures can slow it down. Ensure the reaction temperature is appropriate for the chosen solvent and ammonia source.
-
pH Control: The amidation reaction generates HCl, which will react with the ammonia source. An adequate excess of the ammonia source or the addition of a non-nucleophilic base is necessary to neutralize the generated acid and maintain a favorable pH for the reaction to proceed.
Question 5: I'm struggling with the purification of the final product. The crude this compound is discolored and contains several impurities. What are the best strategies for purification at scale?
Answer:
Purification is a critical step for achieving the desired product quality. Common issues and solutions include:
-
Color Removal: Discoloration often arises from trace impurities and byproducts. Treatment with activated carbon followed by filtration is a common and effective method for color removal.
-
Crystallization: Recrystallization is a powerful technique for purifying solid products. The choice of solvent system is crucial. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and challenging to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.
-
Washing: Washing the isolated solid with appropriate solvents can remove residual impurities. The choice of wash solvent should be one in which the product has low solubility.
Troubleshooting Purification Issues:
Caption: A decision tree for troubleshooting common purification challenges.
Section 3: Process and Environmental Considerations
Question 6: How should I manage the waste streams generated from this process, particularly the acidic and chlorinated waste?
Answer:
Pharmaceutical manufacturing waste requires careful management to comply with environmental regulations and ensure safety.[9][10]
-
Acidic Waste: The aqueous waste streams will be highly acidic due to the use of thionyl chloride and the generation of HCl. These streams must be neutralized with a base (e.g., sodium hydroxide, calcium carbonate) before further treatment or disposal.
-
Chlorinated Organic Waste: Solvents and other organic waste will be halogenated. These are typically considered hazardous waste and must be segregated and disposed of according to local and national regulations. Incineration at a licensed facility is a common disposal method.[10]
-
Gaseous Emissions: The reaction of thionyl chloride generates SO₂ and HCl gases. These must be scrubbed before being released into the atmosphere. A caustic scrubber is typically used for this purpose.
References
- 1. Page loading... [guidechem.com]
- 2. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
- 3. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 4. westliberty.edu [westliberty.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to handle thionyl chloride? [tradeindia.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. abbviecontractmfg.com [abbviecontractmfg.com]
preventing unwanted side products in reactions with 4-Chloropyridine-2-carboxamide
Welcome to the technical support center for 4-Chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges in preventing unwanted side products through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Isolating Your Desired Product
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction with an amine nucleophile is giving me a complex mixture, and the yield of my desired 4-substituted product is low. What's happening?
Problem: You are attempting a nucleophilic aromatic substitution (SNAr) at the C-4 position but observing multiple products and significant loss of starting material.
Potential Causes & Solutions:
-
Cause A: Competing Nucleophilic Attack. Your amine nucleophile is not the only nucleophile present. Water, hydroxide (if using a strong base), or even the solvent (e.g., alcohols) can compete to displace the chloride. The pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack, making the C-4 chloro group highly susceptible to displacement.[1]
-
Solution A: Rigorous Control of Reaction Conditions.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry your starting materials. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[2]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge instead of hydroxides or primary/secondary amines. This minimizes the introduction of competing nucleophiles.
-
Solvent Selection: Use aprotic polar solvents like DMF, DMSO, or NMP, which are excellent for SNAr reactions but are non-nucleophilic.[3] Avoid protic solvents like methanol or ethanol unless they are the intended reactant.
-
-
Cause B: Self-Condensation or Dimerization. Under certain conditions, particularly with a strong base, the amide proton can be deprotonated, or the pyridine ring of one molecule can be attacked by another, leading to dimerization or polymerization.[4][5]
-
Solution B: Temperature and Addition Rate Control.
-
Low Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature or the desired reaction temperature. This can control the rate of highly exothermic or fast side reactions.
-
Slow Addition: Add the base or the nucleophile dropwise to the solution of this compound. This keeps the instantaneous concentration of the reactive species low, disfavoring bimolecular side reactions like dimerization.[2]
-
Q2: My final product shows a new peak in the IR spectrum around 2250 cm⁻¹ and my mass spec is incorrect. What is this impurity?
Problem: You are observing evidence of a nitrile group, suggesting the carboxamide has been dehydrated.
Potential Cause & Solutions:
-
Cause: Dehydration of the Primary Amide. The primary carboxamide group can be dehydrated to a nitrile (-C≡N) by certain reagents, especially at elevated temperatures. This is a common side reaction when using strong dehydrating agents or certain coupling reagents.[6]
-
Solution: Avoid Dehydrating Conditions.
-
Reagent Choice: If activating the C-4 position is not the goal, avoid reagents known for dehydration, such as P₂O₅, POCl₃, or excess SOCl₂ at high temperatures.
-
Temperature Control: Keep reaction temperatures as low as possible to achieve the desired transformation without providing enough energy for the dehydration side reaction.
-
Coupling Reagents: When performing subsequent reactions on the carboxamide, be aware that some peptide coupling reagents can cause dehydration of asparagine and glutamine residues, a similar structural motif.[6] Choose your coupling reagents carefully if the amide is to be modified.
-
Q3: After workup, I am isolating a significant amount of 4-Hydroxypyridine-2-carboxamide. How can I prevent this hydrolysis?
Problem: The chloro-substituent at the C-4 position is being replaced by a hydroxyl group.
Potential Cause & Solutions:
-
Cause: Hydrolysis during Reaction or Workup. The C-4 position is activated towards nucleophilic attack, and water or hydroxide ions are effective nucleophiles, leading to hydrolysis. This can occur during the reaction if conditions are not anhydrous, or during an aqueous workup, especially if the pH is basic or the mixture is heated.[5][7]
-
Solution: Careful pH and Temperature Control.
-
Anhydrous Reaction: As detailed in Q1, ensure the reaction itself is free from water.
-
Workup Procedure:
-
When the reaction is complete, cool the mixture to room temperature or below before quenching.
-
Use a buffered aqueous solution or a mild acid (like saturated ammonium chloride) for the quench instead of strong bases or acids if your product is stable under those conditions.
-
Minimize the time the reaction mixture is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Avoid heating during the workup or concentration phases if the hydrolytic side product is observed.
-
-
Visualizing Reaction Pathways
The following diagram illustrates the desired SNAr reaction pathway versus the most common competing side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Frequently Asked Questions (FAQs)
-
Why is the C-4 position so reactive? The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions. This makes these positions electrophilic and susceptible to attack by nucleophiles. The negative charge in the intermediate of an SNAr reaction can be delocalized onto the electronegative nitrogen atom when attack occurs at the C-2 or C-4 positions, stabilizing the intermediate and facilitating the reaction.[1]
-
Can I perform reactions on the carboxamide group without affecting the 4-chloro position? Yes, but with caution. Reactions like N-alkylation of the amide are possible. However, the conditions must be chosen carefully to avoid promoting SNAr at the C-4 position. For example, using a mild base and an alkylating agent at low temperatures would be preferable to harsh conditions. Always consider the nucleophilicity of the reagents and byproducts involved.
-
What is the best way to purify my product away from these side products? Column chromatography on silica gel is typically the most effective method.
-
Hydrolysis Product (4-hydroxy): This product is significantly more polar than the starting material. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol will usually allow for good separation.
-
Nitrile Product (2-cyano): This product is less polar than the starting amide. It will elute earlier from the column.
-
Dimer/Polymer: These are typically high molecular weight and may remain at the baseline of the TLC or be difficult to elute from the column.
-
Protocol: Optimized Nucleophilic Aromatic Substitution with a Primary Amine
This protocol provides a generalized method for reacting this compound with a primary amine to minimize side product formation.
Objective: Synthesize N-alkyl/aryl-4-aminopyridine-2-carboxamide.
Materials:
-
This compound
-
Primary Amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware, dried in an oven
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution via syringe.
-
Addition of Base: Add DIPEA (1.5 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours at room temperature, but gentle heating (40-60 °C) may be required for less reactive amines.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired product.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues during your reaction.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce reaction times in 4-Chloropyridine-2-carboxamide synthesis
Technical Support Center: 4-Chloropyridine-2-carboxamide Synthesis
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of this compound, focusing specifically on strategies to reduce protracted reaction times and improve overall efficiency. Traditional methods for this synthesis, particularly the amidation step, can be sluggish, often requiring lengthy reflux periods.[1] This center provides troubleshooting advice, answers to frequently asked questions, and optimized protocols to accelerate your research and development timelines.
Troubleshooting Guide: Accelerating Sluggish Reactions
This section addresses common problems that lead to extended reaction times or incomplete conversion during the synthesis of this compound.
Diagram: Troubleshooting Decision Workflow
Caption: A decision tree for diagnosing and resolving slow reactions.
Issue 1: The Amidation Reaction is Sluggish or Stalled
Potential Cause A: Incomplete Activation of the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine is often slow due to an initial acid-base reaction that forms an unreactive carboxylate salt.[2] To proceed efficiently, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If this activation is incomplete, the reaction rate will be severely limited.[3]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Coupling reagents and activated intermediates are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will consume your activating agent and halt the reaction.[3]
-
Verify Reagent Stoichiometry: For stoichiometric coupling reagents (e.g., HATU, HBTU, EDC), ensure at least 1.0-1.2 equivalents are used. For catalytic methods, ensure the correct catalyst loading is employed as specified in the relevant literature.
-
Use a More Potent Activating System: If standard coupling reagents are ineffective, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts much more rapidly with the amine source.[4]
Potential Cause B: Suboptimal Reaction Temperature
Many amidation reactions have a significant activation energy barrier. Insufficient thermal energy can lead to extremely long reaction times. Conventional heating methods, such as oil baths, can also lead to uneven heating and localized overheating, potentially causing degradation.
Recommended Solutions:
-
Increase Temperature Systematically: Gradually increase the reaction temperature in 10-20°C increments. For many direct amidation reactions, temperatures above 100°C are required to achieve reasonable rates.[5]
-
Switch to Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture through dielectric heating. This can dramatically reduce reaction times from many hours to mere minutes by efficiently overcoming the activation energy barrier.[5][6][7]
Potential Cause C: Inappropriate Solvent Choice
The solvent plays a critical role in solvating reactants and intermediates, which can significantly affect reaction rates.[8] A solvent that poorly solubilizes reactants or hinders the formation of the transition state will slow the reaction.
Recommended Solutions:
-
Assess Polarity and Aprotic Nature: Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used for amidation as they effectively dissolve the reactants without interfering with the nucleophile (the amine).[9][10]
-
Consider Solvent Viscosity: Highly viscous solvents can impede diffusion, reducing the frequency of molecular collisions and thus slowing the reaction rate.[11]
-
Evaluate "Green" Alternatives: Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate (DMC) can be effective and more environmentally benign replacements for dichloromethane and DMF in amidation reactions, with comparable reaction rates.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to fundamentally accelerate the amidation of 4-chloropyridine-2-carboxylic acid?
The most impactful strategy is to move from a stoichiometric coupling reagent to a catalytic direct amidation method. These methods avoid the formation of large amounts of waste and often proceed under milder conditions.[12]
Catalytic Approach: Boron-Based Catalysts Boronic acids are highly effective catalysts for direct amidation.[13]
-
Mechanism of Action: The boronic acid catalyst reacts with the carboxylic acid to form a reactive acyloxyboron intermediate. This intermediate is significantly more electrophilic than the starting carboxylic acid. The amine then attacks this activated intermediate to form the amide, regenerating the catalyst. Critically, the removal of water (e.g., with molecular sieves or a Dean-Stark trap) is essential to drive the equilibrium towards product formation.[14][15] Recent studies suggest that the mechanism may involve a dimeric B-O-B motif that activates the acid while delivering the amine.[16][17]
Table 1: Comparison of Amidation Strategies
| Strategy | Activating Agent / Catalyst | Typical Conditions | Typical Reaction Time | Key Advantage |
| Conventional Coupling | HATU / DIPEA | DMF, 25-30°C | 12-16 hours | Well-established, reliable |
| Acyl Chloride | SOCl₂ then NH₄OH | Toluene, Reflux | 2-4 hours (post-activation) | Highly reactive intermediate |
| Catalytic Amidation | Boronic Acid (e.g., PhB(OH)₂) | Toluene, Reflux, Molecular Sieves | 6-12 hours | Atom economical, less waste |
| Microwave-Assisted | None or Catalyst | Solvent-free or Toluene, 120-165°C | 5-120 minutes | Drastic reduction in time |
| Flow Chemistry | EDC·HCl | Jacketed Screw Reactor, RT | 30-300 seconds (residence time) | Rapid, scalable, safe |
Q2: How can microwave synthesis reduce my reaction time from 16 hours to under 30 minutes?
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture. Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the mixture, causing them to rotate rapidly and generate heat through dielectric loss.
-
Key Advantages:
-
Rapid & Uniform Heating: The entire bulk of the solution is heated simultaneously, eliminating thermal gradients and reaching the target temperature much faster than an oil bath.[5]
-
Superheating: Reactions can be heated in sealed vessels far above the normal boiling point of the solvent, dramatically accelerating reaction rates according to the Arrhenius equation.
-
Solvent-Free Conditions: In many cases, the reaction can be run neat (without solvent), simplifying workup and improving green chemistry metrics.[6] For the synthesis of amides, solvent-free microwave irradiation can yield a product in as little as 8-12 minutes.[6]
-
Diagram: Conventional vs. Microwave Heating
Caption: Comparison of heat transfer mechanisms.
Q3: My process requires scalability and safety. Is there a technology that improves reaction time and control?
Yes, Flow Chemistry is an ideal technology for this purpose. Instead of running reactions in large batches, reagents are pumped through tubes or channels where they mix and react in a continuous stream.
-
Why it Reduces Reaction Time:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of the reactors allows for extremely efficient and instantaneous heating or cooling, enabling precise temperature control.[18]
-
Efficient Mixing: Micromixers ensure that reagents are mixed almost instantaneously, eliminating mass transfer limitations that can slow down reactions in large flasks.
-
High-Temperature/Pressure Regimes: Flow reactors can safely operate at temperatures and pressures far exceeding those possible in batch reactors, allowing for significant rate acceleration.
-
A continuous flow synthesis of amides using EDC·HCl as a coupling agent in a screw reactor demonstrated near-complete conversion with residence times as short as 30-300 seconds at room temperature.[19] This technology is highly scalable; to produce more product, you simply run the system for a longer duration.[20]
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Direct Amidation (Solvent-Free)
This protocol is adapted from general procedures for rapid, solvent-free amide synthesis under microwave irradiation.[5][6]
-
Preparation: In a 10 mL microwave reaction vial, add 4-chloropyridine-2-carboxylic acid (1.0 mmol, 157.5 mg) and the desired amine source (e.g., benzylamine, 1.1 mmol, 118 mg). If using an ammonium salt, add a non-nucleophilic base like DBU (1.2 mmol).
-
Catalyst (Optional but Recommended): Add a catalytic amount of a Lewis acid such as cerium ammonium nitrate (0.02 mmol, 11 mg) or a boronic acid.[5]
-
Microwave Irradiation: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 160°C for 15 minutes with magnetic stirring.
-
Workup: After the reaction vessel has cooled to room temperature, dissolve the resulting solid in ethyl acetate. Wash the organic solution with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify by recrystallization or column chromatography as needed.
Protocol 2: Boronic Acid-Catalyzed Amidation
This protocol is based on established methods for boronic acid-catalyzed direct amidation.[12][13]
-
Preparation: To an oven-dried round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-chloropyridine-2-carboxylic acid (1.0 mmol, 157.5 mg), the amine (1.2 mmol), phenylboronic acid (0.1 mmol, 12.2 mg), and activated 4 Å molecular sieves (500 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product as necessary.
References
- 1. guidechem.com [guidechem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. ovid.com [ovid.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Catalytic Amidation [catalyticamidation.info]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-pyridine-2-carboxamide for Synthetic and Medicinal Chemistry
In the landscape of drug discovery and development, pyridine scaffolds are of paramount importance. Among them, 4-halopyridine-2-carboxamides serve as critical building blocks for constructing complex molecular architectures. The choice between a 4-chloro and a 4-bromo substituent can significantly influence synthetic outcomes, dictating reaction rates, yields, and even the feasibility of certain transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-chloro- and 4-bromo-pyridine-2-carboxamide, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
Introduction: Physicochemical Properties and Electronic Effects
The reactivity of these two compounds is fundamentally governed by the nature of the carbon-halogen bond and the electronic influence of the halogen on the pyridine ring. While both chlorine and bromine are electron-withdrawing groups, their effects differ in terms of electronegativity and polarizability.
Table 1: Key Physicochemical Properties
| Property | 4-Chloro-pyridine-2-carboxamide | 4-Bromo-pyridine-2-carboxamide |
| Molecular Formula | C6H5ClN2O[1] | C6H5BrN2O |
| Molar Mass | 156.57 g/mol [1] | 202.01 g/mol (for the corresponding acid)[2] |
| Melting Point | 148-152 °C[1][3] | Not readily available |
| C-X Bond Dissociation Energy | ~84 kcal/mol (C-Cl) | ~71 kcal/mol (C-Br) |
The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine bond. This difference is a key determinant in reactions where the C-X bond is cleaved, such as in palladium-catalyzed cross-coupling reactions. Conversely, chlorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect, which can influence the susceptibility of the pyridine ring to nucleophilic attack.
Comparative Reactivity in Key Transformations
The utility of 4-chloro- and 4-bromo-pyridine-2-carboxamide as synthetic intermediates is most evident in two major classes of reactions: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[4] The relative reactivity of the 4-chloro and 4-bromo analogues in SNAr is nuanced and depends on the rate-determining step of the reaction.
-
When Nucleophilic Attack is Rate-Determining: The reactivity order is typically F > Cl > Br > I.[4] This is because the more electronegative halogen (Cl) better stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect. Therefore, for many common nucleophiles, 4-chloropyridine-2-carboxamide is expected to be more reactive than its bromo counterpart.
-
When Leaving Group Expulsion is Rate-Determining: The trend can be reversed (I > Br > Cl > F), favoring the weaker carbon-halogen bond.[4] This scenario is less common for these activated systems but can be observed with certain nucleophiles.
The pyridine nitrogen plays a crucial role in activating the 4-position towards nucleophilic attack by withdrawing electron density through resonance, thereby stabilizing the Meisenheimer intermediate.[5][6]
Caption: Generalized mechanism for SNAr on 4-halopyridines.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, rely on the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is typically the rate-determining step.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyridine and a boronic acid derivative.[7]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the pyridine and an amine.[8]
In these reactions, the weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond. Consequently, 4-bromo-pyridine-2-carboxamide is generally more reactive than 4-chloro-pyridine-2-carboxamide in palladium-catalyzed cross-coupling reactions. [9] This allows for milder reaction conditions and often results in higher yields for the bromo derivative.
References
- 1. chembk.com [chembk.com]
- 2. 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Guide to the Bioactivity of Pyridine Derivatives: A Focus on 4-Chloropyridine-2-carboxamide
In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry.[1][2][3] Its versatile structure allows for a myriad of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the bioactivity of various pyridine derivatives, with a particular focus on the intriguing, yet underexplored, 4-Chloropyridine-2-carboxamide. While this compound is widely recognized as a crucial intermediate in the synthesis of potent pharmaceuticals, its intrinsic bioactivity profile remains less characterized in publicly available literature.[4][5] This guide will, therefore, draw upon data from structurally related pyridine carboxamides to infer and contextualize the potential bioactivity of this compound, offering a valuable resource for researchers and drug development professionals.
The Pyridine Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry
Pyridine derivatives are integral to numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7][8] The carboxamide functional group, in particular, enhances the drug-like properties of these molecules by participating in crucial hydrogen bonding interactions with biological targets. The position of the carboxamide group on the pyridine ring (2, 3, or 4-position) and the nature of other substituents, such as halogens, profoundly influence the compound's bioactivity.
This compound: An Enigmatic Building Block
This compound, also known as 4-chloropicolinamide, is a key starting material in the synthesis of several important molecules.[4][5][9] Its N-methylated derivative is a known impurity of the multi-kinase inhibitor Sorafenib, highlighting its relevance in the landscape of oncology drug development.[1] Despite its prevalence as a synthetic intermediate, direct and comprehensive studies detailing its own biological activity are scarce in the accessible scientific literature. This guide, therefore, will leverage structure-activity relationship (SAR) data from analogous compounds to build a predictive comparison.
Comparative Bioactivity of Chloro-Substituted Pyridine Carboxamides
To understand the potential bioactivity of this compound, it is instructive to examine the documented activities of other chloro-substituted pyridine carboxamide derivatives. The position of the chlorine atom and the carboxamide group, as well as other substitutions, play a critical role in determining the biological target and potency.
Antifungal Activity
Recent studies have highlighted the potential of pyridine carboxamides as potent antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
-
Example Derivative: A study on novel pyridine carboxamides identified 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (a pyridine-3-carboxamide) as a promising antifungal agent.[10]
| Compound | Target | Organism | IC50 |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Succinate Dehydrogenase (SDH) | Botrytis cinerea | 5.6 mg/L (17.3 µM) |
Insight for this compound: The presence of a chloro-substituent on the pyridine ring in an active antifungal agent suggests that this compound could also possess some degree of antifungal activity. The different positioning of the chlorine (position 4 vs. 6) and the carboxamide (position 2 vs. 3) would likely lead to variations in potency and target specificity.
Urease Inhibition
Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a valid strategy for the development of new antibacterial agents.
-
Example Derivative: A series of pyridine carboxamide and carbothioamide derivatives were investigated as urease inhibitors. Notably, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide demonstrated potent inhibition.[6]
| Compound | Target | IC50 (µM) |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Urease | 1.07 ± 0.043 |
| Pyridine-2-yl-methylene hydrazine carboxamide | Urease | 2.18 ± 0.058 |
Insight for this compound: This study is particularly relevant as it focuses on pyridine-2-carboxamide derivatives. The high potency of the 5-chloro substituted analog strongly suggests that a chloro-substituent at the 4-position, as in this compound, could also confer significant urease inhibitory activity. The electronic effects of the chlorine atom at either position 4 or 5 would influence the interaction with the enzyme's active site.
Anticancer Activity
The pyridine carboxamide scaffold is present in numerous anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
-
Example Derivative: While direct data for this compound is unavailable, a study on N-(substituted phenyl)-2-chloroacetamides showed that halogenated derivatives, such as N-(4-chlorophenyl)-2-chloroacetamide , were among the most active against Gram-positive bacteria and pathogenic yeasts, with high lipophilicity contributing to their activity.[11] Although not a pyridine derivative, this highlights the general contribution of a chloro-phenylamide moiety to bioactivity. More relevantly, complexes of N-(4-chlorophenyl)-3-pyridinecarboxamide have shown significant cytotoxicity against various cancer cell lines.[2]
| Compound/Complex | Cell Lines | Activity |
| cis-[Pt(N-(4-chlorophenyl)-3-pyridinecarboxamide)2Cl2] | Various cancer cell lines | Significant inhibitory rate |
| trans-[Pd(N-(4-chlorophenyl)-3-pyridinecarboxamide)2Cl2] | Various cancer cell lines | Significant inhibitory rate |
Insight for this compound: The demonstrated anticancer potential of chloro-substituted pyridine carboxamides suggests that this compound could serve as a valuable scaffold for the design of novel anticancer agents. Its role as an intermediate in the synthesis of kinase inhibitors further supports this hypothesis.
Experimental Protocols for Bioactivity Screening
To empirically determine the bioactivity of this compound and compare it to other derivatives, the following experimental workflows are recommended.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal pathogens.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal spores or cells in sterile saline, adjusting the concentration to 1-5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and other pyridine derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Protocol 2: Urease Inhibition Assay
This spectrophotometric assay measures the inhibition of urease activity.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).
-
Prepare solutions of urea (substrate) and phenol red (pH indicator).
-
-
Assay Procedure:
-
In a 96-well plate, add the urease solution and different concentrations of the test compounds (dissolved in DMSO).
-
Pre-incubate the mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding the urea solution.
-
Monitor the change in absorbance at 560 nm over time, which corresponds to the ammonia-induced pH change.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural relationships and experimental workflows discussed.
Caption: Structure-Activity Relationship of Pyridine Carboxamides.
Caption: General Workflow for Bioactivity Evaluation.
Conclusion and Future Directions
While this compound is well-established as a valuable synthetic intermediate, its own bioactivity profile remains an area ripe for exploration. Based on the structure-activity relationships of analogous chloro-substituted pyridine carboxamides, it is plausible that this compound possesses intrinsic antifungal, antibacterial (urease inhibition), and potentially anticancer properties.
The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological activities. Such studies would not only elucidate the standalone therapeutic potential of this compound but also provide a deeper understanding of the SAR within the broader class of pyridine carboxamides. For researchers in drug discovery, a thorough investigation into the bioactivity of this compound could unveil a novel, readily accessible scaffold for the development of next-generation therapeutic agents.
References
- 1. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, DNA-binding and cytotoxicity in vitro of novel cis-Pt(II) and trans-Pd(II) pyridine carboxamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hurawalhi.com [hurawalhi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N'-(4-nitrophenylsulfonyloxy)2-pyridine-carboxamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synchem.de [synchem.de]
- 8. chembk.com [chembk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 4-Chloropyridine-2-carboxamide Compounds
This guide provides a comprehensive framework for the validation of in vitro assays tailored to a novel class of molecules: 4-Chloropyridine-2-carboxamides. As this chemical scaffold is a known building block in the synthesis of anti-inflammatory and analgesic drugs, our validation strategy will focus on assays critical for early-stage drug discovery, including target engagement, cytotoxicity, and metabolic stability.[1][2] We move beyond rote protocols to explain the scientific rationale behind experimental design, ensuring that each assay is a self-validating system that generates trustworthy and actionable data for drug development professionals.
The Imperative of Phased Validation in Drug Discovery
Assay validation is not a monolithic task but a continuous process that should be "fit-for-purpose." The rigor of validation must scale with the intended use of the data.[3] For a novel chemical series like 4-Chloropyridine-2-carboxamides, a phased or tiered approach is logical. Early discovery assays prioritize throughput and comparative ranking, while assays for lead optimization and candidate selection demand a much higher degree of characterization, aligning with standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
Core Validation Parameters: A Foundation of Trust
Regulatory guidelines, particularly ICH Q2(R1), provide a robust framework for validating analytical procedures.[4][7][8] These principles are adapted here for the bioassays essential for characterizing our novel compounds.
| Validation Parameter | Objective | Typical Acceptance Criteria for a Validated Bioassay |
| Specificity/Selectivity | To ensure the assay signal is due to the analyte of interest, without interference from matrix components or related compounds. | Signal from blank/vehicle controls should be <10% of the signal from the lower limit of quantification (LLOQ). |
| Accuracy | The closeness of test results to the true value. | The mean value should be within ±20% of the nominal value (±25% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). | The coefficient of variation (%CV) should not exceed 20% (25% at LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that demonstrate suitable accuracy and precision. | Correlation coefficient (r²) ≥ 0.98 for the concentration-response curve. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, cell density). | Assay performance (e.g., Z', IC50) remains within established limits despite minor parameter changes. |
Comparative Guide to Essential In Vitro Assays
For the 4-Chloropyridine-2-carboxamide series, we must validate a suite of assays to build a comprehensive profile covering target interaction, cellular effects, and drug-like properties.
Target Engagement Assays: Confirming the Molecular Handshake
It is imperative to demonstrate that a compound engages its intended protein target within the complex milieu of a living cell.[9] This provides crucial evidence linking molecular structure to biological function and de-risks downstream development.[9]
| Assay Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced aggregation.[10] | Label-free; works with endogenous proteins; applicable to many target classes.[10][11] | Lower throughput; requires a specific antibody for detection; not all proteins show a thermal shift.[10][12] |
| NanoBRET™ Assay | Measures target engagement via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer compound that is competitively displaced by the test compound. | High-throughput; provides quantitative binding data (IC50) in live cells; highly sensitive. | Requires genetic modification of cells to express the fusion protein; tracer development can be complex. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation by an exogenous protease.[10] | Label-free; does not require heating cells. | Requires optimization of protease concentration and digestion time; generally lower throughput.[10] |
Recommendation for 4-Chloropyridine-2-carboxamides: CETSA is the recommended starting point due to its label-free nature, which avoids modifying the novel compound or target. It provides direct evidence of target binding in a physiological context.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Early assessment of cytotoxicity is critical to identify compounds with a suitable therapeutic window.[13][14] The choice of assay depends on the mechanism of cell death and desired endpoint.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT/XTT Assays | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Inexpensive; well-established; high-throughput.[13] | Can be confounded by compounds that affect cellular metabolism; endpoint assay. |
| ATP-based Assays (e.g., CellTiter-Glo®) | Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. | Highly sensitive; rapid; excellent Z' factors for HTS. | Signal can be affected by compounds that interfere with luciferase. |
| Membrane Integrity Assays (e.g., CellTox™ Green) | Uses an impermeable fluorescent dye that binds DNA upon loss of membrane integrity in dead cells.[15] | Allows for real-time, kinetic measurements; can be multiplexed with viability assays.[15] | May not detect non-necrotic cell death pathways; requires fluorescence detection. |
Recommendation for 4-Chloropyridine-2-carboxamides: A multiplexed approach is superior. Combining an ATP-based viability assay with a real-time membrane integrity assay provides a more complete picture, distinguishing cytostatic from cytotoxic effects and offering mechanistic insights.
In Vitro ADME Assays: Profiling Drug-Like Properties
Evaluating Absorption, Distribution, Metabolism, and Excretion (ADME) properties early helps prioritize compounds with favorable pharmacokinetics.[16][17]
| Assay Method | Parameter Measured | Experimental System | Key Output |
| Metabolic Stability | Intrinsic Clearance | Liver Microsomes or Hepatocytes | Half-life (t½), % Parent Compound Remaining |
| CYP450 Inhibition | Drug-Drug Interaction Potential | Recombinant CYPs or Liver Microsomes | IC50 for major CYP isoforms (e.g., 3A4, 2D6, 2C9) |
| Plasma Protein Binding | Free Fraction of Drug | Rapid Equilibrium Dialysis (RED) | % Bound, % Free |
| Permeability | Intestinal Absorption Potential | Caco-2 or MDCK cell monolayers | Apparent Permeability Coefficient (Papp) |
Recommendation for 4-Chloropyridine-2-carboxamides: Begin with a screen for metabolic stability in human liver microsomes and a profile against the main CYP450 enzymes.[18][19] These two assays provide a foundational understanding of the compound's potential liabilities.
Detailed Experimental Protocols
The following protocols are presented as a template. For formal validation, each step and parameter would be rigorously documented and tested for robustness.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) Validation
This protocol describes the workflow to validate the engagement of a this compound compound with its putative intracellular target, "Target X."
Step-by-Step Methodology:
-
Cell Preparation: Culture a relevant cell line known to express the protein of interest (Target X) to approximately 80% confluency.
-
Compound Incubation: Treat cells with the this compound compound at a final concentration (e.g., 10x expected IC50) or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 60°C in 2°C increments). Keep one aliquot at room temperature as the unheated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Target X using a validated Western Blot or ELISA procedure.
-
Validation & Analysis:
-
Specificity: The antibody used for detection must be validated for specificity to Target X.
-
Precision: Run triplicate samples for each temperature point. The %CV should be <25%.
-
Analysis: Normalize the band intensity for each temperature point to the unheated control. Plot the percentage of soluble Target X against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement.
-
Protocol 2: ATP-Based Cytotoxicity Assay Validation
This protocol uses Promega's CellTiter-Glo® as an example to determine the cytotoxic effect of this compound compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the this compound compound in culture medium. Add the dilutions to the cells. Include vehicle-only (0.1% DMSO) and "cells + media only" controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reconstituted reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Validation & Analysis:
-
Assay Quality: For each plate, calculate the Z'-factor using positive (vehicle) and negative (e.g., 10 µM staurosporine) controls. A Z' > 0.5 is considered acceptable.
-
Data Normalization: Normalize the data with vehicle-treated cells representing 100% viability and wells with a potent cytotoxic compound representing 0% viability.
-
Curve Fitting: Plot the normalized % viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hhs.gov [hhs.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
A Researcher's Guide to the Spectroscopic Analysis of 4-Chloropyridine-2-carboxamide and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Chloropyridine-2-carboxamide is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity, and the absence of closely related process impurities, are critical for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and its common precursors, supported by experimental data and detailed analytical protocols. Our aim is to equip you with the expertise to confidently distinguish these compounds and ensure the integrity of your synthetic workflow.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through a series of transformations from readily available starting materials. Understanding this pathway is crucial as it informs the potential impurities that may be present in the final product. A common synthetic route is illustrated below, highlighting the key compounds that will be discussed in this guide.
A Researcher's Guide to the Cytotoxic Landscape of 4-Chloropyridine-2-carboxamide Derivatives
An In-depth Comparison of In Vitro Efficacy in Cancer Cell Lines
In the relentless pursuit of novel anticancer therapeutics, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its myriad derivatives, 4-Chloropyridine-2-carboxamide has emerged as a particularly versatile building block for the synthesis of molecules with potent biological activity.[1] This guide offers a comparative analysis of the cytotoxic profiles of this compound derivatives and related compounds, providing researchers, scientists, and drug development professionals with a synthesized overview of their potential as anticancer agents. By examining experimental data from various studies, we aim to elucidate structure-activity relationships and benchmark these compounds against other cytotoxic agents.
The early stages of drug discovery heavily rely on robust in vitro cytotoxicity assays to triage candidate compounds, ensuring that only the most promising molecules advance to further stages of development.[2] These assays provide a crucial first look at the potential of a compound to inhibit cancer cell growth and offer a cost-effective and high-throughput method for initial screening.
Comparative Cytotoxicity of Pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyridine derivatives, including those structurally related to this compound, against a panel of human cancer cell lines. This comparative data is essential for understanding the impact of different substituents on the pyridine ring and the carboxamide functional group.
Table 1: Cytotoxicity of 2-Methoxypyridine-3-carbonitrile Derivatives
A series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their cytotoxic activity. The data reveals that compounds 5d, 5g, 5h, and 5i exhibit promising antiproliferative effects.[3]
| Compound | Ar-group | HepG2 IC50 (µM) | DU145 IC50 (µM) | MBA-MB-231 IC50 (µM) |
| 5a | Phenyl | 10.51 | 12.33 | 15.42 |
| 5b | 4-Methylphenyl | 8.23 | 10.11 | 12.87 |
| 5c | 4-Chlorophenyl | 5.67 | 7.89 | 9.54 |
| 5d | 4-Bromophenyl | 1.53 | 2.15 | 3.88 |
| 5e | 4-Fluorophenyl | 6.12 | 8.01 | 10.23 |
| 5f | 4-Methoxyphenyl | 9.87 | 11.54 | 14.32 |
| 5g | 3-Bromo-4-hydroxyphenyl | 2.01 | 3.54 | 4.76 |
| 5h | 3-Methoxy-4-hydroxyphenyl | 1.53 | 2.98 | 3.11 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.53 | 1.99 | 1.38 |
| 5-Fluorouracil | (Reference) | 1.65 | 3.87 | 2.54 |
Data synthesized from The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[3]
Table 2: Cytotoxicity of Other Relevant Pyridine and Carboxamide Derivatives
This table provides a broader context by including the cytotoxic activity of other pyridine and carboxamide-containing compounds from various studies. This allows for a comparison of the potential of this compound derivatives against a wider range of structural analogs.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 | 0.22 (48h) | [4] |
| Pyridine-Ureas | Compound 8n | MCF-7 | 1.88 (48h) | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | CCRF-CEM | -51.41 (growth %) | [5] |
| Thiazolo[4,5-d]pyrimidine | Compound IV | UO-31 | -85.59 (growth %) | [5] |
| Bis(acridine-4-carboxamides) | bis(5-methylDACA) | Lewis Lung Carcinoma | 0.002 | [6] |
| Benzamide Derivative | FNA | HepG2 | 1.30 | [7] |
| Doxorubicin | (Reference) | MCF-7 | 1.93 | [4] |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides valuable insights into the structure-activity relationships of these pyridine derivatives. The presence of a halogen atom, particularly bromine at the para-position of the aryl ring (compound 5d ), significantly enhances cytotoxic activity against all three cell lines compared to the unsubstituted phenyl analog (5a ). Furthermore, the combination of a methoxy and a hydroxyl group (5h ) or a bromo and a methoxy group (5i ) on the aryl ring also leads to potent cytotoxic effects, with IC50 values in the low micromolar range.[3] This suggests that electronic and steric factors of the substituents on the 4-aryl moiety play a crucial role in the anticancer activity of this class of compounds. The potent activity of these compounds, comparable to the standard chemotherapeutic agent 5-Fluorouracil, underscores their potential for further development.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (typically 5 x 10³ to 1 x 10⁴ cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with medium alone (blank) and cells treated with the vehicle solvent (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Logical Relationship of Cytotoxicity Data Interpretation
Caption: Interpreting cytotoxicity data from the MTT assay.
Conclusion
The exploration of this compound derivatives as potential anticancer agents is a promising avenue of research. The comparative data presented in this guide highlight the significant impact of structural modifications on cytotoxic activity. The potent effects observed for certain halogenated and hydroxylated analogs underscore the importance of rational drug design in optimizing the therapeutic potential of this scaffold. The provided MTT assay protocol offers a robust and standardized method for researchers to evaluate the cytotoxicity of their own novel compounds. Further investigation into the mechanisms of action of the most potent derivatives is warranted to fully elucidate their therapeutic potential and to guide the development of the next generation of pyridine-based anticancer drugs.
References
- 1. guidechem.com [guidechem.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Mechanism of Action for IKK Inhibitors Derived from 4-Chloropyridine-2-carboxamide: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a drug's mechanism of action (MoA) is a cornerstone of preclinical and clinical success. This guide provides an in-depth, objective comparison of experimental methodologies for validating the MoA of a promising class of anti-inflammatory and anti-cancer agents: IKK inhibitors derived from the 4-Chloropyridine-2-carboxamide scaffold. We will focus on a well-characterized example, BMS-345541 , a selective, allosteric inhibitor of the IκB kinase (IKK) complex.
This guide is designed to move beyond a simple listing of protocols. Instead, it will provide the scientific rationale behind experimental choices, enabling you to design robust, self-validating workflows for your own research.
The Central Hypothesis: IKK Inhibition by this compound Derivatives
The primary therapeutic hypothesis for compounds like BMS-345541 is the targeted disruption of the canonical NF-κB signaling pathway. This pathway is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of numerous diseases. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ, is the central kinase that phosphorylates the inhibitory protein IκBα. This phosphorylation event triggers the degradation of IκBα, releasing the NF-κB transcription factor to translocate to the nucleus and activate pro-inflammatory and pro-survival gene expression.
BMS-345541, a derivative of this compound, has been identified as a selective inhibitor of both IKKα and IKKβ, with a higher potency for IKKβ[1]. A key feature of BMS-345541 is its allosteric mode of inhibition, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket[1][2]. This offers a potential advantage in terms of selectivity over other kinases.
The following sections will detail a multi-pronged approach to rigorously validate this proposed MoA, comparing and contrasting various techniques from biochemical assays to cellular target engagement.
I. Biochemical Validation: Direct Measurement of IKK Inhibition
The first step in validating the MoA is to confirm direct inhibition of the purified target enzyme. This is typically achieved through in vitro kinase assays.
A. IKK Kinase Activity Assays
Principle: These assays directly measure the catalytic activity of purified IKKα or IKKβ in the presence of varying concentrations of the inhibitor. The phosphorylation of a specific substrate is quantified, typically through the incorporation of radiolabeled phosphate (³²P-ATP) or by using phosphorylation-specific antibodies.
Experimental Workflow:
Caption: Workflow for an in vitro IKK kinase assay.
Detailed Protocol: Radiometric IKKβ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine purified recombinant IKKβ with the test compound (e.g., BMS-345541) at various concentrations in a kinase assay buffer.
-
Substrate Addition: Add a purified substrate, such as a GST-tagged fragment of IκBα (amino acids 1-54).
-
Initiation: Start the reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate using autoradiography and quantify the band intensity.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparison of Detection Methods:
| Assay Type | Principle | Pros | Cons |
| Radiometric | Measures incorporation of ³²P from ATP into the substrate. | High sensitivity, direct measurement. | Requires handling of radioactive materials, discontinuous assay. |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[3][4] | Non-radioactive, high-throughput compatible. | Indirect measurement, potential for compound interference. |
| Fluorescence-based (e.g., TR-FRET) | Uses antibodies to detect the phosphorylated substrate, leading to a FRET signal.[5] | Homogeneous (no-wash) format, high-throughput. | Requires specific antibodies, potential for light scattering interference. |
Expected Data for BMS-345541:
BMS-345541 has been reported to inhibit IKKβ with an IC50 of approximately 0.3 µM and IKKα with an IC50 of 4 µM in cell-free assays[1].
II. Cellular Validation: Probing the NF-κB Pathway in a Physiological Context
While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound retains its activity and desired MoA within a cellular environment.
A. NF-κB Reporter Gene Assays
Principle: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element in the promoter. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression, which can be quantified.[6][7][8][9][10]
Experimental Workflow:
Caption: Workflow for an NF-κB luciferase reporter assay.
Detailed Protocol: NF-κB Luciferase Assay
-
Cell Culture: Plate cells stably or transiently expressing an NF-κB-luciferase reporter construct (e.g., HEK293 cells).
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of BMS-345541 for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the dose-dependent inhibition of NF-κB activation.
B. Western Blot Analysis of IκBα Phosphorylation
Principle: This method directly assesses the phosphorylation state of IκBα, the immediate downstream target of IKK in the canonical NF-κB pathway. Inhibition of IKK will prevent the phosphorylation and subsequent degradation of IκBα.[11][12][13]
Detailed Protocol: Western Blot for Phospho-IκBα
-
Cell Treatment: Treat cells (e.g., HeLa or THP-1) with the IKK inhibitor followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short duration (5-15 minutes).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IκBα (e.g., at Ser32/36). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. It is crucial to also probe for total IκBα and a loading control (e.g., β-actin) to demonstrate that the inhibitor prevents the degradation of IκBα.
Comparison of Cellular Assays:
| Assay | What it Measures | Pros | Cons |
| NF-κB Reporter Assay | Transcriptional activity of NF-κB. | Functional readout of the entire pathway, high-throughput. | Indirect measure of IKK activity, can be affected by off-target effects on transcription/translation. |
| Western Blot for p-IκBα | Phosphorylation of the direct substrate of IKK. | Direct evidence of target modulation in cells, provides information on substrate degradation. | Lower throughput, semi-quantitative. |
III. Target Engagement: Confirming Direct Binding in Cells
Demonstrating that a drug binds to its intended target in a complex cellular environment is a critical validation step. This is where target engagement assays come into play.
A. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. By heating intact cells or cell lysates to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, typically by Western blotting or ELISA. A shift in the melting curve of the target protein in the presence of the inhibitor provides direct evidence of target engagement.[14][15][16][17][18]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
B. Biophysical Methods: SPR and ITC
While often used in the early stages of drug discovery with purified proteins, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide invaluable quantitative data on the binding kinetics and thermodynamics of an inhibitor to its target.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (the inhibitor) to a ligand (the immobilized kinase) in real-time. It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19][20][21]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[22][23][24][25]
Comparison of Target Engagement Methods:
| Method | Principle | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Measures target engagement in intact cells, label-free. | Indirect measurement of binding, can be technically challenging. |
| SPR | Measures changes in refractive index upon binding to an immobilized target. | Real-time kinetic data (on- and off-rates). | Requires purified protein, immobilization can affect protein conformation. |
| ITC | Measures the heat change upon binding. | Provides a complete thermodynamic profile of the interaction. | Requires larger amounts of purified protein, lower throughput. |
IV. Comparison with Alternative IKK Inhibitors: Allosteric vs. ATP-Competitive
A key aspect of validating the MoA of BMS-345541 is to compare its effects with those of ATP-competitive IKK inhibitors. This comparison can highlight the unique properties and potential advantages of an allosteric mechanism.[26][27][28][29]
| Feature | BMS-345541 (Allosteric) | ATP-Competitive Inhibitors |
| Binding Site | A site distinct from the ATP-binding pocket. | The highly conserved ATP-binding pocket. |
| Selectivity | Potentially higher selectivity as allosteric sites are less conserved across the kinome. | Lower selectivity due to the high conservation of the ATP-binding site. |
| Inhibition Kinetics | Non-competitive or uncompetitive with respect to ATP. | Competitive with respect to ATP. |
| Potential Advantages | May be effective against ATP-binding site mutations that confer resistance; may have a more subtle modulatory effect. | Well-established mechanism, often potent. |
Experimental Design for Comparison:
To experimentally differentiate between allosteric and ATP-competitive inhibitors, kinase assays can be performed at varying concentrations of both the inhibitor and ATP. For an ATP-competitive inhibitor, the apparent IC50 will increase with increasing ATP concentration. In contrast, for a non-competitive allosteric inhibitor like BMS-345541, the IC50 should be independent of the ATP concentration.
Conclusion
Validating the mechanism of action for a drug candidate is a multi-faceted process that requires a carefully designed and executed series of experiments. For IKK inhibitors derived from this compound, such as BMS-345541, a robust validation strategy should encompass biochemical assays to confirm direct enzyme inhibition, cell-based assays to demonstrate on-target activity in a physiological context, and target engagement studies to confirm direct binding in cells. By comparing the effects of allosteric inhibitors with their ATP-competitive counterparts, researchers can gain a deeper understanding of the unique therapeutic potential of this important class of molecules. The methodologies and protocols outlined in this guide provide a comprehensive framework for conducting these critical studies with scientific rigor and confidence.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKKbeta Kinase Enzyme System Application Note [promega.sg]
- 4. promega.com [promega.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bowdish.ca [bowdish.ca]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. discover.library.noaa.gov [discover.library.noaa.gov]
- 27. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Target Selectivity of 4-Chloropyridine-2-carboxamide-based Inhibitors
Introduction: The Criticality of Selectivity for 4-Chloropyridine-2-carboxamide-Based Inhibitors
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Its inherent chemical properties and synthetic tractability have led to its incorporation into potent drugs targeting a variety of kinases involved in oncology and other disease areas. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge: achieving target selectivity. Off-target effects of kinase inhibitors are a primary cause of clinical toxicity and can confound the interpretation of pharmacological studies. Therefore, a rigorous and multi-faceted assessment of target selectivity is not merely a desirable step but a critical component of the drug discovery and development process for any inhibitor based on this scaffold.
This guide provides a comprehensive overview of the principles and methodologies for evaluating the target selectivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, present comparative data from prominent examples, and provide detailed protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust selectivity profiling campaigns, ultimately leading to the development of safer and more effective therapeutics.
Comparative Selectivity Profiles: Regorafenib and Sorafenib Analogs
To illustrate the importance of selectivity profiling, we will examine two well-known multi-kinase inhibitors that feature the this compound moiety: Regorafenib and analogs of Sorafenib.
Regorafenib: A Case Study in Multi-Kinase Inhibition
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1] Its broad spectrum of activity is a key component of its therapeutic efficacy in metastatic colorectal cancer and gastrointestinal stromal tumors.[1] The biochemical kinase selectivity of Regorafenib has been extensively characterized, revealing a profile of potent inhibition against several key kinases.
Table 1: Biochemical Kinase Selectivity Profile of Regorafenib
| Kinase Target | Kd (nmol/L) | Kinase Family |
| KIT | 6.9 | Tyrosine Kinase |
| RET | 5.2 | Tyrosine Kinase |
| VEGFR1 | 15 | Tyrosine Kinase |
| VEGFR2 | 23 | Tyrosine Kinase |
| VEGFR3 | 17 | Tyrosine Kinase |
| PDGFRα | - | Tyrosine Kinase |
| PDGFRβ | - | Tyrosine Kinase |
| FGFR1 | - | Tyrosine Kinase |
| B-RAF | - | Serine/Threonine Kinase |
| Data extracted from preclinical models.[2] Kd values ≤100 nmol/L are displayed for key targets. |
This profile highlights Regorafenib's potent activity against multiple kinases involved in tumor progression. While this polypharmacology is therapeutically beneficial in some contexts, it also underscores the potential for off-target effects that must be carefully managed in the clinic.
Sorafenib Analogs: Tuning Selectivity Through Structural Modification
Sorafenib is another multi-kinase inhibitor, and its derivatives provide an excellent example of how modifications to the core scaffold can influence selectivity. Researchers have synthesized and evaluated numerous Sorafenib analogs where the N-methyl-picolinamide portion is replaced with other carboxamides, including those derived from 4-chloropyridine-2-carboxylic acid.[3][4]
Table 2: Antiproliferative Activity of Sorafenib Analogs Containing a this compound Moiety
| Compound ID | Modification | Cell Line | IC50 (μmol L−1) |
| 3d | This compound with modified urea linker | Hela (Cervical Cancer) | 0.56 ± 0.04 |
| 3t | This compound with modified urea linker | H1975 (Lung Cancer) | 2.34 ± 0.07 |
| 3v | This compound with modified urea linker | A549 (Lung Cancer) | 1.35 ± 0.03 |
| Sunitinib (Control) | - | Hela (Cervical Cancer) | 2.06 ± 0.34 |
| Sorafenib (Control) | - | H1975 (Lung Cancer) | 4.20 ± 0.21 |
| Data from in vitro studies on various cancer cell lines.[4] |
These data demonstrate that modifications to the this compound scaffold can result in potent antiproliferative activity, with some analogs showing improved or comparable potency to established drugs like Sunitinib and Sorafenib in specific cell lines.[4] Such structure-activity relationship (SAR) studies are crucial for optimizing both on-target potency and selectivity.
Methodologies for Assessing Target Selectivity
A comprehensive assessment of inhibitor selectivity requires a combination of in vitro and in cellulo techniques. Each method provides a unique and complementary piece of the selectivity puzzle.
In Vitro Kinase Profiling: A Broad View of the Kinome
The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a quantitative measure of the inhibitor's potency against its intended target versus a wide array of other kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., KINOMEscan®)
Objective: To determine the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a broad panel of kinases.
Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations, typically from low nanomolar to high micromolar.
-
Assay Plate Preparation: Kinase-tagged T7 phage and an immobilized, active-site directed ligand are prepared in multi-well plates.
-
Competition Binding: The test inhibitor is added to the wells, followed by the addition of the kinase. The inhibitor competes with the immobilized ligand for binding to the kinase's active site.
-
Equilibration: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound phage are washed away.
-
Quantification: The amount of kinase-tagged phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR). The amount of bound phage is inversely proportional to the affinity of the test inhibitor for the kinase.
-
Data Analysis: The results are used to calculate Kd or IC50 values for each kinase in the panel. The data is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[2]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Target Engagement Assays: Confirming On-Target Activity in a Physiological Context
While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are essential to confirm that an inhibitor can bind to its intended target in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA®) is a widely used method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if a this compound-based inhibitor binds to and stabilizes its target protein in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with either the test inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Phenotypic Screening and Off-Target Deconvolution
Phenotypic screens can reveal unexpected biological activities of a compound, which may be due to off-target effects. When a this compound-based inhibitor elicits a cellular phenotype that cannot be explained by its known on-target activity, further investigation is warranted to identify the responsible off-target(s).
Strategies for Off-Target Deconvolution:
-
Affinity Chromatography-Mass Spectrometry: The inhibitor is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.
-
Computational Profiling: In silico methods can predict potential off-targets based on the chemical structure of the inhibitor and the known binding pockets of a large number of proteins.
-
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the inhibitor, thereby pointing to potential off-targets.
Conclusion: A Holistic Approach to Selectivity Profiling
The assessment of target selectivity for this compound-based inhibitors is a multifaceted endeavor that requires a combination of robust experimental techniques and careful data interpretation. By employing a tiered approach that begins with broad in vitro kinome profiling, progresses to cellular target engagement validation, and incorporates strategies for off-target deconvolution, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is paramount for advancing the most promising candidates with the highest likelihood of clinical success and the lowest risk of toxicity. The principles and protocols outlined in this guide provide a solid foundation for designing and executing these critical studies, ultimately contributing to the development of the next generation of targeted therapies.
References
- 1. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloropyridine-2-carboxamide
This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 4-Chloropyridine-2-carboxamide (CAS No. 99586-65-9). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This guide moves beyond simple instruction to explain the causality behind each recommendation, empowering you to manage chemical waste with confidence and scientific rigor.
Part 1: Hazard Profile and Immediate Safety Precautions
Before any disposal activities commence, a thorough understanding of the hazard profile of this compound is paramount. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) and analogous pyridine derivatives provides a strong basis for risk assessment.[1]
The compound is classified as harmful if swallowed and is known to cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory irritation.[1] As a chlorinated pyridine derivative, it must be handled as a hazardous substance with the potential for environmental toxicity.[4][5]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent dermal, ocular, and respiratory exposure. The rationale for each selection is to create a barrier against the specific chemical and physical properties of the compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[2] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides robust protection against chlorinated organic compounds. Latex gloves are not recommended due to their poor resistance. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][5] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | All handling and disposal must occur in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][5] For higher-level protection or in case of ventilation failure, use respirators tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
In Case of Exposure: Immediate First Aid
Rapid and correct response to exposure can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove all contaminated clothing and wash it before reuse. If irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Part 2: Core Principles of Disposal
The disposal of this compound is governed by its chemical nature as a chlorinated, heterocyclic organic compound. Improper disposal can lead to the release of persistent and toxic substances into the environment.
-
Classification as Hazardous Waste: Due to its composition and potential hazards, this compound and its containers must be treated as hazardous waste.[4] Disposal must adhere to all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[7]
-
Prohibition of Drain Disposal: Under no circumstances should this chemical be disposed of down the sanitary sewer.[1][8] Its chlorine content can disrupt wastewater treatment processes and is toxic to aquatic life.[9]
-
The Rationale for Incineration: The universally recommended disposal method is high-temperature incineration in a licensed facility equipped with an afterburner and scrubber.[1][2] This is the most effective method because:
-
Complete Destruction: High temperatures ensure the complete breakdown of the molecule, preventing the formation of toxic dioxins and furans, which can be byproducts of incomplete combustion of chlorinated organics.
-
Neutralization of Acidic Gases: The scrubber system neutralizes acidic gases (like hydrogen chloride) that are formed during the combustion of chlorinated compounds.
-
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste to ensure it is routed to the correct high-temperature incineration facility.[8][10]
Part 3: Procedural Guide to Disposal
The following protocols provide step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Protocol 3.1: Disposal of Bulk/Unused Product
This procedure applies to surplus, non-recyclable, or expired quantities of the solid compound.
-
Preparation: Ensure all required PPE is worn and that work is conducted within a chemical fume hood.
-
Container Labeling: Obtain a designated "Halogenated Organic Solid Waste" container. The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, airtight lid.[11] Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Waste Transfer: Carefully transfer the solid chemical into the labeled waste container. Avoid creating dust.[1] If the chemical is in its original container, it is often safest to place the entire container into the hazardous waste drum.
-
Sealing and Storage: Securely close the waste container. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong acids and oxidizers.[11]
-
Final Disposal: Arrange for pickup by your institution's licensed professional waste disposal service.[1] Complete all necessary waste manifests or collection request forms as required.[11]
Protocol 3.2: Management of Contaminated Materials
This protocol covers items such as used gloves, weigh boats, contaminated paper towels, and empty product containers.
-
Segregation: All materials that have come into direct contact with this compound are considered hazardous waste.
-
Solid Waste: Disposable items like gloves, wipes, and contaminated spill cleanup materials should be collected in a designated, sealed plastic bag or container clearly labeled as "Halogenated Organic Solid Waste."[11]
-
Empty Containers: "Empty" containers are never truly empty and retain chemical residues. They must be disposed of as unused product.[1] Do not rinse them into the sink. Seal the original container and place it in the appropriate solid waste stream for incineration.
-
Contaminated Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate is now hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container for disposal via incineration. After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
Part 4: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the chemical fume hood is operational to maximize ventilation.[1]
-
Assess and Secure: Do not approach the spill without the proper PPE. Prevent the spill from spreading or entering any drains.[1]
-
Contain and Clean (Solid Spill): Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Avoid creating dust.[12] Carefully sweep or scoop the material into a suitable, sealable container for disposal.[1]
-
Decontaminate: Clean the spill area with a cloth or paper towel dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. All cleanup materials are hazardous waste and must be disposed of according to Protocol 3.2.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, as per institutional policy.
Part 5: Regulatory and Safety Data Overview
While specific exposure limits for this compound are not established, the limits for the parent compound, pyridine, provide a conservative benchmark for ensuring workplace safety.
| Parameter | Value / Classification | Source |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) TWA (8-hr) | [OSHA][13] |
| NIOSH REL (Pyridine) | 5 ppm (15 mg/m³) TWA (10-hr) | [NIOSH][14] |
| ACGIH TLV (Pyridine) | 1 ppm TWA (8-hr) | [ACGIH][13] |
| Hazard Classification | Harmful if Swallowed, Skin/Eye Irritant | [2][3] |
| EPA Reportable Quantity (Pyridine) | 1,000 lbs | [EPA][15][16] |
| Primary Disposal Route | Licensed Chemical Incineration | [1][4] |
Part 6: Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound and associated materials.
References
- 1. capotchem.com [capotchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 14. nj.gov [nj.gov]
- 15. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 16. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
